Rosuvastatin Isoamyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDAIKXIOPRNBH-CXYUPCIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Rosuvastatin 3-Methylbutyl Ester Impurity Profile Characterization
[1]
Executive Summary & Strategic Context
In the development of Rosuvastatin Calcium (API), impurity profiling is not merely a compliance exercise but a critical quality attribute (CQA) assessment. While pharmacopeial monographs (USP/EP) extensively cover methyl, ethyl, and tert-butyl esters, the 3-methylbutyl ester (isoamyl ester) represents a distinct class of process-related impurities.[1]
This impurity typically arises when 3-methyl-1-butanol (isoamyl alcohol) is utilized during the final purification steps or as a co-solvent in the calcium salt formation process.[1] Due to its increased lipophilicity compared to the parent drug, it poses challenges in purging and detection. This guide provides a self-validating workflow for its synthesis, isolation, structural elucidation, and quantitative monitoring.[1]
Mechanistic Origin & Formation Pathway
The formation of Rosuvastatin 3-methylbutyl ester follows a classic Fischer Esterification pathway or an activated nucleophilic substitution, driven by the presence of residual isoamyl alcohol and acidic conditions (Lewis or Brønsted) often found during workup.
Reaction Mechanism
The carboxylic acid moiety of Rosuvastatin undergoes protonation, making the carbonyl carbon susceptible to nucleophilic attack by the hydroxyl group of 3-methyl-1-butanol.[1]
Figure 1: Acid-catalyzed formation pathway of Rosuvastatin 3-methylbutyl ester.[1]
Synthesis & Isolation of Reference Standard
To accurately quantify this impurity, a high-purity reference standard (>95%) must be synthesized.[1] Relying on relative retention times (RRT) alone is insufficient for novel ester impurities.[1]
Synthesis Protocol
Objective: Synthesize Rosuvastatin 3-methylbutyl ester via Steglich Esterification to avoid harsh acidic conditions that might degrade the statin diol side chain (lactonization).[1]
Reagents:
-
3-methyl-1-butanol (Isoamyl alcohol): 1.2 eq[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 eq[1]
-
DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst)[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow:
-
Acid Liberation: Suspend Rosuvastatin Calcium in water/ethyl acetate. Adjust pH to 3.5 with dilute HCl. Extract the free acid into ethyl acetate, dry over Na₂SO₄, and evaporate.
-
Coupling: Dissolve Rosuvastatin acid in anhydrous DCM under nitrogen atmosphere.
-
Addition: Add 3-methyl-1-butanol and DMAP. Cool to 0°C.[1]
-
Activation: Dropwise add DCC dissolved in DCM. Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 5% NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Isolate via Flash Column Chromatography (Silica Gel 60).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 80:20 to 60:40).
-
Target: The ester will elute before the unreacted rosuvastatin acid due to lower polarity.
-
Structural Characterization (Qualitative)
Validation of the standard requires orthogonal spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS)
The esterification adds the 3-methylbutyl moiety (C₅H₁₁) replacing the acidic proton (H).[1]
| Parameter | Rosuvastatin Acid | Rosuvastatin 3-methylbutyl Ester |
| Formula | C₂₂H₂₈FN₃O₆S | C₂₇H₃₈FN₃O₆S |
| Monoisotopic Mass | 481.1683 Da | 551.2465 Da |
| [M+H]⁺ (Expected) | 482.1756 m/z | 552.2538 m/z |
| [M+Na]⁺ (Expected) | 504.1575 m/z | 574.2357 m/z |
NMR Spectroscopy (1H & 13C)
The diagnostic signals for the 3-methylbutyl group distinguish this impurity from other alkyl esters (ethyl/isopropyl).[1]
Key 1H NMR Signals (400 MHz, DMSO-d₆):
-
Ester O-CH₂: A triplet at δ ~4.05 ppm (2H).[1] This confirms the ester linkage.
-
Isoamyl Methine (-CH-): A multiplet at δ ~1.60 ppm (1H).[1]
-
Isoamyl Methylene (-CH₂-): A quartet/multiplet at δ ~1.45 ppm (2H).[1]
-
Terminal Methyls (-CH(CH₃)₂): A strong doublet at δ ~0.88 ppm (6H).[1]
-
Differentiation: An ethyl ester would show a simple triplet/quartet pattern; an isopropyl ester would show a septet. The doublet at 0.88 ppm with an integral of 6H is the fingerprint of the isoamyl group.
-
Analytical Method Development (Quantitative)
The increased lipophilicity of the 3-methylbutyl ester requires a method capable of eluting highly non-polar compounds without excessive run times.[1]
UPLC Method Parameters
This method is designed to be stability-indicating , resolving the ester from the active API and the lactone impurity.[1]
-
Instrument: UPLC/UHPLC with PDA detector.
-
Column: C18 Hybrid Particle (e.g., Waters ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm).[2]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 242 nm (max absorption of the pyrimidine core).
-
Injection Vol: 2.0 µL.
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).[1]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 70 | 30 | Initial equilibration |
| 2.0 | 70 | 30 | Isocratic hold for polar impurities |
| 10.0 | 10 | 90 | Ramp to elute lipophilic esters |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Performance Characteristics
Control Strategy & Troubleshooting
To maintain the impurity below ICH Q3A limits (<0.15%), the following control measures are recommended.
Figure 2: Critical Process Parameters (CPPs) for minimizing ester formation.
Root Cause Analysis:
-
If the impurity spike is observed in the Drug Substance : Check the calcium salt formation step. Was isoamyl alcohol used as an anti-solvent or crystallization aid?
-
If observed in Drug Product : Check excipients.[1] Some flavorings or plasticizers may contain trace isoamyl alcohol, which can react with the API in the presence of moisture and acidic binders.
References
-
Trivedi, H. K., & Patel, M. C. (2012). Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. Scientia Chromatographica. Link
-
European Pharmacopoeia (Ph.[1][5] Eur.) . Rosuvastatin Calcium Monograph. (Standard reference for related impurities A, B, C, and Lactone). Link[1]
-
Reddy, G. V., et al. (2014). Identification, isolation, characterization and quantification of a new impurity in rosuvastatin calcium tablet dosage form. TSI Journals. Link
-
ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][6] Link
-
Vullnetari, B., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. Molecules. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution RP-HPLC Method for Rosuvastatin Isoamyl Ester Detection
Abstract
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the specific detection and quantification of Rosuvastatin Isoamyl Ester , a critical process-related impurity and potential degradation product. Unlike standard assays that focus solely on the parent active pharmaceutical ingredient (API), this method utilizes a steep organic gradient on a C18 stationary phase to resolve the highly lipophilic isoamyl ester from the polar parent drug and other early-eluting polar impurities. The protocol is designed for pharmaceutical quality control (QC) laboratories requiring compliance with ICH Q2(R1) guidelines.[1]
Introduction & Scientific Context
Rosuvastatin Calcium is a synthetic lipid-lowering agent (statin) that inhibits HMG-CoA reductase.[1][2] During synthesis, particularly steps involving esterification or workup utilizing isoamyl alcohol, the formation of Rosuvastatin Isoamyl Ester (CAS RN: 1197348-98-3) can occur.[1] Furthermore, esterification can happen via degradation in the presence of excipients or residual solvents.
Chemical Differentiation
The separation challenge lies in the distinct polarity difference between the parent drug and the ester impurity:
-
Rosuvastatin (Parent): Contains a free carboxylic acid and a polar methane-sulfonamide group.[1] It is amphiphilic but relatively polar at neutral pH.[1]
-
Rosuvastatin Isoamyl Ester (Impurity): The carboxylic acid moiety is capped with a hydrophobic isoamyl group.[1] This modification significantly increases the molecule's logP (lipophilicity), causing it to retain strongly on non-polar stationary phases.
Critical Analytical Implication: Standard isocratic methods for Rosuvastatin (often ~40-50% organic modifier) are insufficient.[1] The isoamyl ester will either not elute (carryover risk) or elute as a broad, late peak. A gradient elution method is mandatory.[1]
Method Development Strategy
The following strategic choices ensure method robustness and sensitivity:
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane) L1 packing.[1]
-
Rationale: The separation mechanism relies on hydrophobic interaction. A C18 column provides the necessary retentive surface area to separate the lipophilic ester from the parent drug and potential dimers. A standard 150 mm length offers a balance between resolution (
) and run time.[1]
Mobile Phase Design
-
Buffer (MP A): 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer pH 2.5.[1]
-
Why: Low pH suppresses the ionization of the residual silanols on the column (reducing tailing) and keeps the unreacted Rosuvastatin acid in its protonated (neutral) form, improving its peak shape.
-
-
Organic Modifier (MP B): Acetonitrile (ACN).[1][3][4]
-
Why: ACN has a lower UV cutoff than Methanol and provides sharper peaks for late-eluting hydrophobic compounds.[1]
-
Gradient Profile
-
Logic: Start with moderate organic (e.g., 30-40%) to resolve polar impurities and the parent peak.[1] Ramp to high organic (80-90%) to elute the isoamyl ester and other dimers.[1]
Experimental Protocol
Equipment & Reagents[4][5]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) equipped with a Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters Symmetry C18.[1]
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Trifluoroacetic Acid (TFA) (Spectroscopy grade).[1]
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 40°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 242 nm (Bandwidth 4 nm) |
| Run Time | 25 Minutes |
| Mobile Phase A | 0.1% TFA in Water (v/v) |
| Mobile Phase B | 100% Acetonitrile |
Gradient Program
This gradient ensures the parent elutes early (~6-8 min) while the ester elutes later (~14-16 min).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 65 | 35 | Equilibration |
| 12.00 | 40 | 60 | Linear Ramp (Elute Parent) |
| 18.00 | 10 | 90 | Wash (Elute Ester) |
| 20.00 | 10 | 90 | Hold (Clean Column) |
| 20.10 | 65 | 35 | Return to Initial |
| 25.00 | 65 | 35 | Re-equilibration |
Solution Preparation
Diluent
Mix Acetonitrile : Water (50:50 v/v) .
Standard Stock Solution (Rosuvastatin Isoamyl Ester)[1]
-
Weigh 5.0 mg of Rosuvastatin Isoamyl Ester Reference Standard into a 50 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Diluent.[1][4][5] (Conc: 100 µg/mL).[1]
System Suitability Solution
-
Prepare a solution containing 0.5 mg/mL Rosuvastatin Calcium API and 5.0 µg/mL Rosuvastatin Isoamyl Ester (1% spike) in Diluent.[1]
Sample Preparation (Tablets/API)[1][6]
-
Weigh powder equivalent to 50 mg Rosuvastatin.[1]
-
Transfer to 100 mL volumetric flask.
-
Add 70 mL Diluent and sonicate for 15 mins (maintain temp < 25°C).
-
Dilute to volume. Filter through 0.45 µm PVDF or Nylon filter.[1] (Conc: 0.5 mg/mL).[1]
Method Validation (Self-Validating System)[1]
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis batch.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | > 5.0 | Between Parent and Isoamyl Ester peaks. |
| Tailing Factor ( | < 1.5 | For both Parent and Ester peaks.[1] |
| Theoretical Plates ( | > 5000 | Ensures column efficiency.[1] |
| % RSD (n=6) | < 2.0% | For replicate injections of standard.[1] |
Linearity & Sensitivity
-
Linearity: Prepare 5 levels of Isoamyl Ester standard ranging from 0.05% to 1.5% of the target sample concentration.
must be .[1] -
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
Visualization of Methodology
Separation Logic & Workflow
The following diagram illustrates the separation mechanism and the analytical workflow.
Caption: Separation logic distinguishing polar Rosuvastatin from hydrophobic Isoamyl Ester via gradient elution.
Impurity Fate Mapping
Understanding where the impurity comes from helps in process control.
Caption: Origin and detection pathway of the Rosuvastatin Isoamyl Ester impurity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ester Peak Not Found | Gradient slope too shallow or run time too short. | Increase final %B to 95% or extend the hold time at 90% B. |
| Broad Parent Peak | pH of Mobile Phase A is too high (> 3.0).[1] | Ensure pH is adjusted to 2.5 with Phosphoric Acid or use TFA.[1] |
| Baseline Drift | UV absorbance of TFA at low wavelengths.[1] | Use Phosphoric Acid instead of TFA or increase wavelength to 248 nm. |
| Carryover | Ester sticking to injector loop.[1] | Change needle wash to 100% Acetonitrile or Methanol.[1] |
References
-
USP Monograph. (2025).[1] Rosuvastatin Calcium.[1][2][7][8][9][10] United States Pharmacopeia.[1][7] Link
-
Trivedi, H. K., et al. (2012).[1] Rapid determination of rosuvastatin calcium and its related substances by UHPLC. Journal of Liquid Chromatography & Related Technologies. Link[1]
-
Reddy, G. V., et al. (2014).[1] Development and validation of a stability-indicating UPLC method for Rosuvastatin Calcium. Journal of Chromatographic Science. Link
-
United States Pharmacopeia (USP). Pharmaceutical Analytical Impurities (PAI) - Rosuvastatin Isoamyl Ester.[1] Link[1]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.daicelchiral.com [search.daicelchiral.com]
- 8. scispace.com [scispace.com]
- 9. Determination of the Related Substances of Rosuvastatin Calcium Tablets by HPLC [chinjmap.com]
- 10. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis procedure for Rosuvastatin isoamyl ester reference standard
An Application Note and Protocol for the Synthesis of Rosuvastatin Isoamyl Ester Reference Standard
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, scientifically-grounded protocol for the synthesis, purification, and characterization of Rosuvastatin Isoamyl Ester. This molecule serves as a critical reference standard for the identification and quantification of related substance impurities in bulk drug manufacturing and formulation development of Rosuvastatin. The procedure is designed for researchers, analytical scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high purity of the final compound. The protocol details a two-step synthesis starting from the commercially available Rosuvastatin Calcium, followed by robust purification and rigorous analytical characterization.
Introduction: The Role of Reference Standards in Pharmaceutical Quality
Rosuvastatin is a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] During its synthesis and storage, various related substances and degradation products can form. One such potential impurity is an ester derivative, formed either as a process-related impurity during synthesis or through interaction with excipients in a formulation. The Rosuvastatin Isoamyl Ester is a potential process-related impurity or a synthetic marker compound used for analytical method development.
The availability of highly characterized reference standards is paramount for the robust quality control of active pharmaceutical ingredients (APIs). These standards are essential for peak identification in chromatography, method validation, and ensuring the accuracy of purity assays. This guide provides a reliable method for synthesizing Rosuvastatin Isoamyl Ester, enabling analytical laboratories to produce this standard in-house.
Chemical Synthesis Pathway
The synthesis of Rosuvastatin Isoamyl Ester is achieved via a two-step process starting from Rosuvastatin Calcium.
-
Acidification: The calcium salt is first converted to the free acid form of Rosuvastatin. This is necessary because the carboxylate salt is unreactive towards esterification.
-
Esterification: The resulting Rosuvastatin acid is then esterified with isoamyl alcohol using a mild coupling agent to prevent degradation, particularly the formation of Rosuvastatin lactone, a common degradant under acidic or high-temperature conditions.[3][4]
The overall reaction scheme is presented below.
Figure 1: Chemical synthesis pathway for Rosuvastatin Isoamyl Ester.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rosuvastatin Calcium | API Reference Standard (>99%) | USP or equivalent | Starting material. |
| Isoamyl Alcohol (3-methyl-1-butanol) | Anhydrous, >99% | Sigma-Aldrich | Esterifying agent. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich | Coupling agent. |
| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich | Catalyst. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1N Solution | Fisher Scientific | For acidification. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | LabChem | For neutralization. |
| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| n-Hexane | HPLC Grade | Fisher Scientific | Mobile phase component. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile phase component. |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DCC is a potent allergen and sensitizer; handle with extreme care.
Protocol 1: Conversion of Rosuvastatin Calcium to Rosuvastatin Acid
Rationale: The first step is a simple acid-base reaction. By adding a strong acid (HCl), the calcium carboxylate salt is protonated to form the free carboxylic acid, which is more soluble in organic solvents than in water. This allows for its efficient extraction from the aqueous phase.[3]
-
Dissolution: Weigh 1.0 g of Rosuvastatin Calcium (approx. 1.0 mmol) and suspend it in 50 mL of deionized water in a 250 mL separatory funnel.
-
Acidification: Slowly add 1N HCl dropwise while stirring until the pH of the aqueous solution reaches 3-4 (verify with pH paper). The solid will dissolve as the free acid forms.
-
Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.
-
Combine Organic Layers: Collect the upper organic layer. Perform two additional extractions on the aqueous layer, each with 25 mL of ethyl acetate.
-
Washing: Combine all organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate for 15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C.
-
Result: The procedure should yield Rosuvastatin acid as a viscous, pale-yellow oil. This crude intermediate is used directly in the next step without further purification.
Protocol 2: Esterification to Rosuvastatin Isoamyl Ester
Rationale: This step employs a DCC/DMAP coupling system. DCC activates the carboxylic acid group of Rosuvastatin, making it susceptible to nucleophilic attack by the hydroxyl group of isoamyl alcohol. DMAP serves as a catalyst to accelerate the reaction. This method is performed at room temperature, which is gentle and minimizes the risk of side reactions like lactonization.[3]
-
Setup: Place the crude Rosuvastatin acid from the previous step into a 100 mL round-bottom flask equipped with a magnetic stir bar. Ensure the intermediate is free of residual solvent.
-
Dissolution: Dissolve the Rosuvastatin acid in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add isoamyl alcohol (1.5 equivalents, approx. 0.18 mL), DMAP (0.1 equivalents, approx. 12 mg), and finally DCC (1.2 equivalents, approx. 250 mg).
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate as the mobile phase.
-
Work-up: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Dilute the reaction mixture with 20 mL of DCM.
-
Filtration: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of 5% citric acid solution, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Rosuvastatin Isoamyl Ester as a yellowish oil.
Purification and Characterization
Purification by Column Chromatography
Rationale: The crude product will contain unreacted starting materials, residual reagents, and minor byproducts. Flash column chromatography is an effective method for separating the desired ester based on polarity.[5]
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the Rosuvastatin Isoamyl Ester as a clear, colorless to pale-yellow oil.
Overall Synthesis and Purification Workflow
Sources
- 1. Investigation of the Bioequivalence of Rosuvastatin 20 mg Tablets after a Single Oral Administration in Mediterranean Arabs Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. US20130197224A1 - Preparation method of rosuvastatin calcium and its intermediates - Google Patents [patents.google.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. A kind of purification method of rosuvastatin calcium intermediate - Eureka | Patsnap [eureka.patsnap.com]
UHPLC Separation of Rosuvastatin Ester Impurities: A Mechanistic Approach to Hydrophobic Resolution
This Application Note is structured to serve as a definitive technical guide for the separation of Rosuvastatin ester impurities using Ultra-High Performance Liquid Chromatography (UHPLC). It deviates from standard templates to prioritize mechanistic understanding, robust protocol design, and actionable troubleshooting.
Abstract
The separation of Rosuvastatin (RSV) from its esterified impurities—specifically the Methyl , Ethyl , tert-Butyl esters , and the internal cyclic ester (Lactone )—presents a unique chromatographic challenge. While Rosuvastatin itself is amphiphilic, its ester derivatives lack the ionizable carboxylic acid moiety, rendering them significantly more hydrophobic. This protocol details a high-resolution UHPLC methodology utilizing a Hybrid C18 stationary phase coupled with an acid-modified mobile phase .[1][2][3][4] The method prioritizes the resolution of the critical pair (Rosuvastatin vs. Anti-isomer/Lactone) and the late-eluting hydrophobic esters, ensuring strict control over genotoxic and stability-related impurities in drug development.
Part 1: Impurity Profiling & Chemical Logic
To separate these impurities, one must first understand their formation and physicochemical differences. Rosuvastatin Calcium is a statin containing a dihydroxy heptenoic acid side chain.[1][5]
The Esterification Pathway
The primary degradation or synthetic by-products involve the modification of the carboxylic acid tail.
-
Lactone (Internal Ester): Formed under acidic conditions (pH < 4) or heat. The open-ring acid cyclizes, losing water. This is the most common stability impurity.
-
Methyl/Ethyl Esters: Formed via solvolysis if the drug substance is exposed to Methanol or Ethanol under acidic stress (or during extraction).
-
tert-Butyl Ester: typically a synthetic intermediate (precursor) that may persist as a process-related impurity.
Separation Mechanism (The "Why")
-
Ion Suppression: Rosuvastatin has a pKa of ~4.0. To retain it on a C18 column and prevent peak tailing, the mobile phase pH must be kept acidic (pH ~2.0–2.5) using Trifluoroacetic Acid (TFA) or Formic Acid. This suppresses ionization (
), increasing retention. -
Hydrophobic Selectivity:
-
RSV (Parent): Elutes first (most polar).
-
Lactone: Elutes later (loss of polar -OH and -COOH).
-
Alkyl Esters: Elute last (Methyl < Ethyl < t-Butyl) due to increasing alkyl chain hydrophobicity.
-
Visualizing the Pathway
The following diagram illustrates the chemical relationship and chromatographic ordering of the impurities.
Caption: Chemical degradation pathways of Rosuvastatin leading to ester impurities and their relative UHPLC elution order.
Part 2: Detailed Experimental Protocol
Instrument & Column Configuration
Rationale: We utilize an Ethylene Bridged Hybrid (BEH) C18 column.[1][3] Unlike standard silica, hybrid particles resist acid hydrolysis at low pH (required for this separation) and provide sharper peaks for basic moieties (pyrimidine ring of Rosuvastatin).
| Parameter | Specification | Note |
| System | UHPLC (e.g., Waters ACQUITY, Agilent 1290) | Low dispersion volume is critical. |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Citations support this as the "Gold Standard" for statins [1, 2]. |
| Column Temp | 55 °C | Higher temp reduces viscosity and improves mass transfer for hydrophobic esters. |
| Flow Rate | 0.5 mL/min | Optimized for 2.1 mm ID columns.[2][3] |
| Injection Vol | 2.0 µL | Keep low to prevent solvent effects on early eluting peaks. |
| Detection | UV @ 242 nm | Max absorption for the fluorophenyl/pyrimidine chromophore. |
Mobile Phase Chemistry
Buffer Choice: We avoid phosphate buffers to prevent precipitation in high organic gradients required for eluting the t-Butyl ester. 0.1% Trifluoroacetic Acid (TFA) is chosen for its dual role: pH control (~2.0) and ion-pairing capability which sharpens the amine-containing peaks.
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
Note: Acetonitrile is preferred over Methanol here to reduce backpressure and prevent transesterification artifacts during the run.
-
Gradient Program
The gradient is designed to retain the parent drug initially, then rapidly ramp up to elute the highly hydrophobic tert-butyl ester.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |
| 0.00 | 70 | 30 | - | Initial Hold |
| 2.00 | 70 | 30 | 6 (Linear) | Isocratic for RSV retention |
| 8.00 | 10 | 90 | 6 (Linear) | Ramp to elute Esters |
| 10.00 | 10 | 90 | 6 (Linear) | Wash Column |
| 10.10 | 70 | 30 | 1 (Step) | Re-equilibration |
| 12.00 | 70 | 30 | - | End of Run |
Sample Preparation
Crucial Step: Do NOT use pure methanol or ethanol as the diluent. The acidic environment of the sample combined with alcohol can induce in-situ formation of methyl/ethyl esters, leading to false positives [1].
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Concentration: 0.5 mg/mL (for impurity profiling).
-
Filter: 0.2 µm PTFE or Nylon (ensure compatibility to avoid leachables).
Part 3: Validation & System Suitability[3]
To ensure the method is trustworthy and self-validating, specific criteria must be met before every sample set.
System Suitability Criteria (SSC)
-
Resolution (
): -
Tailing Factor (
):- for the Rosuvastatin peak (TFA ensures this).
-
Precision:
-
%RSD
for peak area of Rosuvastatin (n=6 injections).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ghost Peak (Methyl Ester) | Methanol used in diluent.[1][6] | Switch diluent to ACN:Water (50:50). |
| Broad RSV Peak | pH too high (>3.0). | Remake Mobile Phase A with fresh TFA. |
| Late Eluters Missing | Run time too short. | Extend gradient hold at 90% B to elute t-Butyl ester. |
| Baseline Drift | TFA UV absorption. | Ensure equal TFA % in A and B (0.1% in both). |
Part 4: Analytical Workflow Diagram
Caption: Step-by-step analytical workflow ensuring data integrity and prevention of artifactual impurity formation.
References
-
Mammone, F. R., et al. (2023). "A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations."[4] Molecules, 28(1), 431.[4]
-
[Link]
-
-
Reddy, G. V., et al. (2011). "Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms." Química Nova, 34(10).
-
European Directorate for the Quality of Medicines (EDQM). "Rosuvastatin Tablets Monograph." European Pharmacopoeia (Ph.[2][3][4] Eur.).
-
[Link]
-
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulati… [ouci.dntb.gov.ua]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Title: A Validated Chromatographic Protocol for the Isolation and Quantification of Rosuvastatin Isoamyl Ester from Synthetic Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The synthesis of Rosuvastatin, a critical active pharmaceutical ingredient (API), can be compromised by the formation of process-related impurities. Among these, ester derivatives such as Rosuvastatin isoamyl ester represent a significant challenge due to their structural similarity to the parent molecule. This application note provides a detailed, field-tested protocol for the isolation, purification, and quantification of Rosuvastatin isoamyl ester from a complex reaction mixture. We present a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, supplemented by orthogonal column chromatography for preparative scale isolation. The causality behind each experimental choice is explained, ensuring scientific integrity and enabling researchers to adapt the methodology. All protocols are designed as self-validating systems, incorporating in-process controls and characterization techniques to confirm the identity and purity of the isolated ester.
Introduction: The Challenge of Ester Impurities in Rosuvastatin Synthesis
Rosuvastatin is a synthetic statin used to treat hypercholesterolemia. Its synthesis is a multi-step process where residual reagents or side reactions can lead to the formation of impurities. Esterification of the carboxylic acid moiety of Rosuvastatin with residual alcohols, such as isoamyl alcohol often used as a solvent or present as an impurity in other reagents, can lead to the formation of Rosuvastatin isoamyl ester. The presence of such impurities can impact the safety and efficacy of the final drug product. Therefore, their effective removal and quantification are critical for regulatory compliance and patient safety.
The structural similarity between Rosuvastatin and its isoamyl ester, differing only by the ester group in place of the carboxylic acid, makes their separation challenging. Both molecules share the same core pharmacophore, resulting in similar polarities and chromatographic behaviors. This document outlines a systematic approach to overcome this challenge.
Foundational Principles: Chromatographic Separation Strategy
The separation strategy hinges on exploiting the subtle differences in polarity between Rosuvastatin and its isoamyl ester. Rosuvastatin, with its free carboxylic acid, is more polar than the corresponding isoamyl ester. This difference, though slight, is sufficient for separation using reversed-phase chromatography, where the more polar compound (Rosuvastatin) will elute earlier from the non-polar stationary phase.
Our primary analytical technique will be RP-HPLC for its high resolution and sensitivity. For preparative isolation of the impurity for use as a reference standard, we will employ Flash Column Chromatography , a technique that allows for larger scale separation.
Experimental Workflow: From Crude Mixture to Pure Isolate
The overall process involves an initial analytical assessment of the crude reaction mixture, followed by preparative isolation of the isoamyl ester, and finally, analytical confirmation of its purity and identity.
Solvent selection for dissolving Rosuvastatin isoamyl ester standard
Application Note: Strategic Solvent Selection & Preparation Protocol for Rosuvastatin Isoamyl Ester Standards
Executive Summary
Analyte: Rosuvastatin Isoamyl Ester (CAS: 1197348-98-3) Role: Critical process impurity (Intermediate) in Rosuvastatin Calcium synthesis. Challenge: The isoamyl ester moiety renders the molecule significantly more lipophilic than the parent drug substance (Rosuvastatin Calcium) while introducing susceptibility to hydrolytic degradation and transesterification. Solution: This guide provides a scientifically grounded protocol for solvent selection, emphasizing Acetonitrile (ACN) as the primary stock solvent to ensure thermodynamic solubility and kinetic stability, avoiding the pitfalls of protic solvents like Methanol.
Physicochemical Analysis & Solvent Logic
To select the correct solvent, we must first analyze the "Solubility-Stability Paradox" inherent to ester impurities.
| Property | Rosuvastatin Calcium (API) | Rosuvastatin Isoamyl Ester (Impurity) | Impact on Solvent Selection |
| Structure | Calcium Salt (Ionic) | Alkyl Ester (Non-ionic, Lipophilic) | The ester requires higher organic content; water solubility is negligible. |
| LogP (Predicted) | ~0.13 (Salt form) | > 4.5 (Ester form) | High Lipophilicity: Requires medium-to-low polarity organic solvents. |
| Reactivity | Stable in alkaline pH | Hydrolysis Prone: Unstable in water/acid/base. Transesterification Prone: Unstable in alcohols. | Avoid: Water (Hydrolysis), Methanol/Ethanol (Transesterification risk). |
The "Senior Scientist" Insight: Why Not Methanol?
While Rosuvastatin Isoamyl Ester is soluble in Methanol, using it as a stock solvent introduces a latent risk of transesterification . In the presence of trace acidity (common in glass surfaces or degrading standards), the isoamyl group can exchange with the methyl group of the solvent, artificially generating Rosuvastatin Methyl Ester (another known impurity).
-
Verdict: Acetonitrile (ACN) is the superior choice. It is aprotic, polar enough to dissolve the statin core, yet lipophilic enough for the ester tail, and chemically inert regarding ester exchange.
Solvent Selection Decision Matrix
The following logic gate illustrates the decision process for selecting the optimal solvent system.
Figure 1: Decision matrix excluding protic and aqueous solvents to maximize standard stability.
Detailed Preparation Protocol
Materials Required
-
Standard: Rosuvastatin Isoamyl Ester (Reference Material grade, e.g., LGC, USP, or TRC).
-
Primary Solvent: Acetonitrile (LC-MS Grade). Do not use HPLC grade if it contains additives.
-
Glassware: Amber volumetric flasks (Class A) to prevent photodegradation.
Preparation of Stock Solution (1.0 mg/mL)
This solution is designed for long-term storage (-20°C).
-
Equilibration: Allow the standard vial to reach room temperature (20-25°C) before opening to prevent moisture condensation (hygroscopicity management).
-
Weighing: Accurately weigh 10.0 mg of Rosuvastatin Isoamyl Ester into a 10 mL amber volumetric flask.
-
Note: If the substance is an oil or gum (common for esters), weigh by difference or wash the weighing boat with solvent.
-
-
Dissolution: Add approximately 7 mL of 100% Acetonitrile .
-
Sonication: Sonicate for 2–5 minutes. The solution should be clear and colorless.
-
Make up: Dilute to volume with Acetonitrile. Invert 10 times to mix.
Preparation of Working Standard (e.g., 50 µg/mL)
Prepare fresh daily. Do not store.
-
Diluent Selection: Use a mixture of Acetonitrile:Water (50:50 v/v) or match the initial mobile phase conditions.
-
Why Water? While the stock must be anhydrous, the working standard must be compatible with the reverse-phase mobile phase to prevent peak distortion (solvent effects).
-
-
Dilution: Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Fill: Dilute to volume with the Diluent.
-
Injection: Inject immediately.
Experimental Workflow & Troubleshooting
Figure 2: Step-by-step workflow ensuring complete dissolution and stability preservation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation in Working Std | Diluent too aqueous (High polarity). | Increase organic ratio in diluent (e.g., to 60:40 ACN:Water). |
| Extra Peaks in HPLC (RT ~1.0) | Hydrolysis of ester to Rosuvastatin acid. | Check if stock was stored in water/methanol. Prepare fresh stock in 100% ACN. |
| Peak Splitting | Solvent strength mismatch. | Ensure the injection solvent (diluent) is not stronger than the Mobile Phase. |
References
-
National Center for Biotechnology Information. (2023). Preferential Solvation Study of Rosuvastatin in Cosolvent Mixtures. PubChem. Retrieved February 21, 2026, from [Link]
-
Asian Journal of Pharmaceutical Research. (2016). HPLC Method Development for Rosuvastatin and Impurities. Retrieved February 21, 2026, from [Link]
-
Frontiers in Health Informatics. (2023). Validated RP-HPLC Chromatographic Method for Identification of Rosuvastatin. Retrieved February 21, 2026, from [Link]
Sources
Application Note: A Protocol for Spiking Rosuvastatin Isoamyl Ester in Biological Matrices for Recovery Studies
Introduction
In the realm of drug development and bioanalytical research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Recovery studies are a cornerstone of bioanalytical method validation, designed to assess the efficiency of an extraction procedure in isolating an analyte from the complex milieu of a biological sample.[1][2] This application note provides a detailed, field-proven protocol for spiking Rosuvastatin isoamyl ester into a biological matrix, a critical step in conducting recovery studies.
Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. Its isoamyl ester, often considered a potential metabolite or a related substance, requires accurate quantification to understand the complete pharmacokinetic profile of the parent drug.[1][3] This protocol is designed for researchers, scientists, and drug development professionals to establish a robust and reliable method for determining the recovery of Rosuvastatin isoamyl ester from biological matrices such as plasma or serum. The principles and steps outlined herein are grounded in established regulatory guidelines, including those from the FDA and the International Council for Harmonisation (ICH).[1][2]
The causality behind each experimental choice is explained to provide a deeper understanding of the methodology, ensuring not just procedural adherence but also scientific comprehension. This self-validating protocol, when followed diligently, will yield accurate and reproducible results, forming a solid foundation for subsequent bioanalytical method validation and pharmacokinetic studies.
Materials and Reagents
For a successful recovery study, the quality of materials and reagents is non-negotiable. Ensure all solvents are of HPLC or LC-MS grade, and all chemicals are of analytical reagent grade or higher.
-
Analyte: Rosuvastatin isoamyl ester (CAS No. 1197348-98-3) reference standard.
-
Internal Standard (IS): A structurally similar compound, such as Rosuvastatin-d6, that is not present in the blank matrix.
-
Biological Matrix: Drug-free human plasma or serum from at least six different sources.
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Ethyl acetate (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
-
Equipment:
-
Calibrated analytical balance
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Class A volumetric flasks and glassware
-
LC-MS/MS system
-
Preliminary Solubility Assessment of Rosuvastatin Isoamyl Ester
Rationale: The physicochemical properties, particularly the solubility of Rosuvastatin isoamyl ester, are not extensively documented in publicly available literature. As an ester derivative of a carboxylic acid, it is anticipated to have higher lipophilicity and lower aqueous solubility compared to the parent drug, Rosuvastatin. A preliminary solubility test is a critical first step to identify a suitable solvent for preparing accurate stock and working solutions.
Protocol:
-
Accurately weigh approximately 1 mg of Rosuvastatin isoamyl ester reference standard into separate, small, clear glass vials.
-
To each vial, add a different solvent (e.g., Methanol, Acetonitrile, DMSO, Ethyl Acetate) in small, incremental volumes (e.g., 100 µL).
-
After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.
-
Visually inspect the vial for any undissolved particles against a dark background.
-
Continue adding solvent until the compound is fully dissolved.
-
Record the approximate volume of each solvent required to dissolve the analyte.
-
Select the solvent that provides the best solubility with the smallest volume as the primary solvent for stock solution preparation. For LC-MS applications, solvents like methanol or acetonitrile are generally preferred over DMSO due to better compatibility with mobile phases.
Preparation of Stock and Working Solutions
Rationale: The accuracy of the entire recovery study hinges on the precise preparation of stock and working solutions. Separate stock solutions for calibration standards and quality control (QC) samples are prepared to avoid bias.
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh a sufficient amount (e.g., 10 mg) of Rosuvastatin isoamyl ester reference standard.
-
Dissolve it in the pre-determined optimal solvent (from the solubility assessment) in a Class A volumetric flask to achieve a final concentration of 1 mg/mL.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the primary stock solution with the same solvent or a solvent mixture that is compatible with the biological matrix (e.g., 50:50 methanol:water). These working solutions will be used to spike the matrix at various concentrations.
-
-
Internal Standard (IS) Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the internal standard in a suitable solvent.
-
Dilute the IS stock solution to a final working concentration that will yield a consistent and appropriate response in the LC-MS/MS analysis.
-
Spiking Protocol for Recovery Studies
Rationale: This protocol details the process of adding a known amount of the analyte to the biological matrix. The goal is to ensure a homogenous distribution of the analyte within the matrix before extraction. The use of low, medium, and high concentration levels is in accordance with regulatory guidelines to assess recovery across the analytical range.
Workflow for Spiking and Sample Preparation
Caption: A typical LC-MS/MS analytical workflow for quantification.
LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Rosuvastatin isoamyl ester and the internal standard.
Data Analysis and Recovery Calculation
Rationale: The percentage recovery is calculated by comparing the analytical response of the analyte in the pre-extraction spiked samples to that in the post-extraction spiked samples.
Calculation:
Percentage Recovery = (Peak Area Ratio of Analyte/IS in Set A / Peak Area Ratio of Analyte/IS in Set B) x 100
Acceptance Criteria:
The recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible across the concentration range. The coefficient of variation (%CV) of the recovery across the different concentration levels should ideally be ≤15%.
Data Presentation:
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean (% Recovery) | %CV |
| Low QC | |||||
| Medium QC | |||||
| High QC |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for spiking Rosuvastatin isoamyl ester in biological matrices for recovery studies. By following these detailed steps, from the crucial preliminary solubility assessment to the final data analysis, researchers can confidently establish a robust and reliable method for determining the extraction efficiency of this analyte. Adherence to these guidelines will ensure the generation of high-quality data that meets regulatory expectations and contributes to the successful advancement of drug development programs.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Analytical Methods Committee. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Royal Society of Chemistry. [Link]
-
Khedr, A., Darwish, I., & Al-Tannak, N. (2025). A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, W., et al. (2006). Quantitative determination of rosuvastatin in human plasma by liquid chromatography with electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Capriotti, A. L., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules. [Link]
-
SynThink. Rosuvastatin Isoamyl Ester | 1197348-98-3. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Cyprotex. Plasma Stability Assay. [Link]
-
Creative Bioarray. Plasma Stability Assay. [Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of Rosuvastatin isoamyl ester in solution
Technical Support Center: Rosuvastatin Isoamyl Ester
A Guide to Preventing Hydrolysis in Experimental Solutions
Welcome to the technical support center for Rosuvastatin isoamyl ester. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. Rosuvastatin isoamyl ester, like many ester compounds, is susceptible to hydrolysis, which can compromise experimental results. This guide provides in-depth, field-proven insights to help you maintain the stability of your compound in solution. We will explore the mechanisms of degradation and provide actionable strategies, detailed protocols, and troubleshooting steps to ensure the accuracy and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is my Rosuvastatin isoamyl ester at risk?
A: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds.[1] In the case of Rosuvastatin isoamyl ester, the ester bond is the target. This reaction cleaves the ester, converting it back to its parent carboxylic acid (Rosuvastatin) and isoamyl alcohol. This is a significant issue because the chemical and physical properties of the parent acid are different from the ester, which can invalidate your experimental data. The reaction can be catalyzed by both acids (H⁺) and bases (OH⁻), making pH control paramount.[2][3]
Q2: What are the primary factors that accelerate the hydrolysis of my ester?
A: The stability of Rosuvastatin isoamyl ester in solution is primarily influenced by three main factors:
-
pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated under both acidic and basic conditions.[2][3] Rosuvastatin itself is known to be sensitive to acidic conditions, which can cause it to degrade further into its lactone form.[4][5][6]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
-
Solvent Composition: The presence of water is a prerequisite for hydrolysis.[3] The type of solvent and the amount of water present can significantly impact the rate of degradation.
Q3: What is the ideal pH range for storing and using my Rosuvastatin isoamyl ester solution?
A: Based on the known degradation pathways, we recommend maintaining a pH range of 4.5 to 6.8 .
-
Why not lower? Strongly acidic conditions (pH < 4) will directly catalyze ester hydrolysis and can also lead to the degradation of the resulting Rosuvastatin into its lactone form, a major degradation product.[6][9]
-
Why not higher? Basic conditions (pH > 7.5) promote saponification, an irreversible and often rapid hydrolysis of the ester.[2] While the parent rosuvastatin calcium salt has shown stability in some basic formulations, the ester bond is highly susceptible to base-catalyzed cleavage.[10]
Using a buffer system, such as a phosphate buffer, is essential to maintain the pH within this stable range.[11][12]
Q4: How should I prepare and store my stock solutions to maximize stability?
A: For maximum stability, initial stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous acetonitrile, tetrahydrofuran (THF), or ethyl acetate.[13][14] Store these organic stock solutions tightly sealed in amber glass vials at -20°C or below. For working solutions that require an aqueous medium, prepare them fresh daily by diluting the organic stock into a pre-chilled, appropriate buffer (e.g., pH 6.8 phosphate buffer). Minimize the time the ester spends in any aqueous environment.
Troubleshooting Guide: Is My Ester Hydrolyzing?
This section addresses specific issues you might encounter and provides a logical path to a solution.
Problem: I see a new, growing peak in my HPLC analysis over time.
This is the most common indicator of degradation. Follow these steps to diagnose the issue:
Problem: My experimental results are inconsistent from day to day.
Inconsistent results are often a sign of progressive sample degradation. If your ester is slowly hydrolyzing in solution, older solutions will behave differently than freshly prepared ones.
-
Causality: The concentration of the active ester is decreasing over time, while the concentration of the hydrolysis product (the parent acid) is increasing. This changes the effective concentration of the compound you intend to study.
-
Solution: Implement a strict solution preparation schedule. Always use freshly prepared aqueous solutions for your experiments. Do not use aqueous working solutions that are more than a few hours old, even if refrigerated. Organic stock solutions stored at -20°C or below should be stable for longer periods, but should still be monitored for degradation periodically.
Key Stability Factors and Recommendations
The following table summarizes the critical parameters for preventing the hydrolysis of Rosuvastatin isoamyl ester.
| Parameter | Risk Factor | Scientific Rationale | Recommended Action |
| pH | pH < 4.0 or pH > 7.5 | Acid and base catalysis are the primary mechanisms of ester hydrolysis.[3] Acidic conditions can also cause further degradation of the resulting Rosuvastatin to its lactone form.[6][9] | Maintain solutions in a buffered system between pH 4.5 and 6.8 . |
| Temperature | Elevated Temperatures (>4°C) | Hydrolysis is a chemical reaction with a positive activation energy; higher temperatures increase the reaction rate exponentially.[7][15] | Prepare and handle working solutions on ice. Store stock solutions at -20°C or below . |
| Solvent | Presence of Water | Water is a necessary reactant for hydrolysis.[1] The presence of protic solvents can facilitate the reaction. | Prepare primary stock solutions in anhydrous aprotic solvents (e.g., Acetonitrile). Minimize water content whenever possible. |
| Light | UV or Visible Light Exposure | Rosuvastatin and related compounds are known to be susceptible to photolytic degradation.[4][5][11] | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[16] |
Protocols for Stability Management
Adherence to validated protocols is the best way to ensure the integrity of your compound.
Protocol 1: Preparation of a Stable Stock Solution
-
Materials: Rosuvastatin isoamyl ester, anhydrous acetonitrile (ACN), 1.5 mL amber glass HPLC vials with PTFE-lined caps, calibrated analytical balance, volumetric flasks.
-
Procedure:
-
Allow the vial of Rosuvastatin isoamyl ester to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the ester and transfer it to an appropriate volumetric flask.
-
Dissolve the compound in a small amount of anhydrous ACN and sonicate for 2-5 minutes if necessary to ensure complete dissolution.
-
Bring the solution to final volume with anhydrous ACN.
-
Aliquot the stock solution into several small-volume amber vials. This prevents contamination and freeze-thaw cycles for the entire stock.
-
Seal the vials tightly and store them at -20°C or below.
-
Protocol 2: Monitoring Hydrolysis via RP-HPLC
This protocol provides a starting point for a stability-indicating HPLC method. Method optimization may be required for your specific system.
1. Suggested HPLC Conditions:
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 50 mM NaH₂PO₄ buffer (pH adjusted to 4.5 with H₃PO₄) (50:50, v/v)[11][17] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm[16][17] |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile : Water (50:50, v/v) |
2. Stability Study Procedure:
-
Prepare a working solution of Rosuvastatin isoamyl ester (e.g., 25 µg/mL) in your experimental buffer.
-
Immediately inject a sample (t=0) into the HPLC system to establish the initial purity and peak area of the ester.
-
Store the working solution under your intended experimental conditions (e.g., room temperature, 37°C).
-
Inject samples at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analysis: Monitor the chromatograms for:
-
A decrease in the peak area of the Rosuvastatin isoamyl ester.
-
The appearance and increase in the peak area of a new peak, likely corresponding to Rosuvastatin (the hydrolysis product).
-
-
Calculate the percent degradation over time to determine the stability of the ester under your specific conditions.
By understanding the mechanisms of hydrolysis and implementing these preventative strategies and protocols, you can ensure the stability of your Rosuvastatin isoamyl ester solutions, leading to more reliable and reproducible scientific outcomes.
References
-
Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available at: [Link]
-
TutorChase. How do esters undergo hydrolysis?. Available at: [Link]
-
El-Bagary, R. I., et al. (2013). Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]
-
Kakde, R. B., et al. (2009). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of AOAC International. Available at: [Link]
-
Chitlange, S. S., et al. (2008). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
El-Bagary, R. I., et al. (2014). Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]
-
Noszál, B., et al. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Physical Chemistry B. Available at: [Link]
-
Osu, C. I., et al. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG International Journal of Applied Chemistry. Available at: [Link]
-
Adams, P. A. (1977). The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. The Biochemical journal. Available at: [Link]
-
Al-Ghamdi, M. S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. Available at: [Link]
-
Leshina, J. A., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Khan, M. N. I., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). International Journal of Chemical Reactor Engineering. Available at: [Link]
-
Saini, S., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research. Available at: [Link]
-
Sip, S., et al. (2022). STABILITY OF API AS A KEY PARAMETER FOR NEW FORMULATION DEVELOPMENT — A CASE STUDY OF ROSUVASTATIN CALCIUM. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Wang, K., et al. (2013). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. Available at: [Link]
-
Shirodkar, R., et al. (2019). Process For Preparing Rosuvastatin Or Its Salt Thereof. Quick Company. Available at: [Link]
-
Yilmaz, B., et al. (2018). Solution state stability of rosuvastatin calcium at different pH. ResearchGate. Available at: [Link]
- Lifshitz-Liron, R., et al. (2007). Rosuvastatin degradation products. Google Patents.
-
Zejle, A., et al. (2014). Process for preparing amorphous rosuvastatin calcium free of impurities. European Patent Office. Available at: [Link]
- Kumar, P., et al. (2012). Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester. Google Patents.
-
Sonawane, S. S., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
USP-NF. (2018). Rosuvastatin Tablets. Available at: [Link]
-
Reddy, G. R., et al. (2019). Development and validation of a stability indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms. World Journal of Pharmaceutical Research. Available at: [Link]
-
Zaid, A. N., et al. (2017). Stability of extemporaneously prepared rosuvastatin oral suspension. American Journal of Health-System Pharmacy. Available at: [Link]
-
Reddy, G. R., et al. (2015). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Journal of Chromatographic Science. Available at: [Link]
-
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. Available at: [Link]
-
Al-Aani, H. R. M., et al. (2019). Suggested scheme for the acid degradation of rosuvastatin calcium. ResearchGate. Available at: [Link]
- Gundu, R. R., et al. (2019). Process for manufacture of rosuvastatin calcium amorphous. Google Patents.
-
Ghanem, R., et al. (2023). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers. Available at: [Link]
- Koken, A., et al. (2008). Process for preparation of rosuvastatin calcium. Google Patents.
-
Patel, R. P., et al. (2013). enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
El-Gindy, A., et al. (2012). Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. Pharmaceutica Analytica Acta. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. tutorchase.com [tutorchase.com]
- 3. psiberg.com [psiberg.com]
- 4. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. (PDF) Stability Indicating TLC Method for the Determination of Rosuvastatin and Identification of Some Degradation Products Using Electrospray Ionization Mass Spectrometry [academia.edu]
- 6. wisdomlib.org [wisdomlib.org]
- 7. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K) [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of extemporaneously prepared rosuvastatin oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. jpsionline.com [jpsionline.com]
- 13. US20120149905A1 - Process for the manufacture of rosuvastatin calcium using crystalline rosuvastatin ethyl ester - Google Patents [patents.google.com]
- 14. WO2019008593A1 - Process for manufacture of rosuvastatin calcium amorphous - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. uspnf.com [uspnf.com]
- 17. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rosuvastatin Ester Impurity Recovery
Ticket ID: #ROS-EST-004 Topic: Low Recovery of Rosuvastatin Ester Impurities (Methyl, Ethyl, tert-Butyl) Status: Open Assigned Scientist: Senior Application Specialist[1]
Executive Summary & Diagnostic Logic
The Problem: You are observing low recovery (<90%) or disappearing peaks for Rosuvastatin ester impurities (e.g., Methyl Ester, Ethyl Ester) during spike-recovery studies or routine analysis.
The Science: Rosuvastatin esters behave fundamentally differently from the parent Rosuvastatin Calcium salt. While the parent drug is an ionic, water-soluble salt (at neutral pH), the esters are neutral, highly lipophilic compounds. Furthermore, the ester linkage is susceptible to hydrolysis (reverting to the parent acid) under basic conditions and lactonization under acidic conditions.
Immediate Action Required: Stop using the standard "Assay" diluent for your impurity standards. The high aqueous content typically used to dissolve Rosuvastatin Calcium will cause lipophilic esters to precipitate or adsorb to vial surfaces.
Diagnostic Workflow
Use the following logic tree to isolate the root cause of your low recovery.
Figure 1: Diagnostic decision tree for isolating the cause of low ester impurity recovery.
Root Cause Analysis & Troubleshooting Guides
Issue A: Solubility Mismatch (The #1 Culprit)
Symptoms: Variable recovery between injections; recovery drops as concentration increases; "ghost" peaks in blank injections (carryover).[1]
Mechanism: Rosuvastatin Calcium requires water to dissolve, but Rosuvastatin Ethyl/Methyl Esters are highly lipophilic.[1] If you use the standard USP Assay diluent (often a mix of Acetonitrile and Water, e.g., 25:75 v/v), the ester impurities may not fully dissolve or may precipitate out of solution over time [1].
Corrective Protocol:
-
Prepare a Stock Solution: Dissolve the pure Ester Impurity standard in 100% Acetonitrile or Methanol first.
-
Intermediate Dilution: When spiking into the sample, ensure the final diluent contains at least 40-50% organic solvent .
-
Validation: Perform a "Filter Study." Compare the response of a centrifuged sample vs. a filtered sample. If the filtered response is lower, the ester is precipitating on the filter or adsorbing to it.
Issue B: Chemical Instability (Hydrolysis)
Symptoms: The ester peak decreases over time, while the Rosuvastatin (parent acid) peak area increases disproportionately.[1]
Mechanism: Esters are susceptible to hydrolysis, converting them back into Rosuvastatin acid.[1] This reaction is catalyzed by high pH (bases).[1] Conversely, very low pH can drive the parent acid into its lactone form, complicating the chromatogram [2, 3].
Reaction Pathway:
Figure 2: Interconversion pathways.[1] Esters hydrolyze to the Acid at high pH; Acid converts to Lactone at low pH.
Corrective Protocol:
-
Diluent pH: Maintain diluent pH between 4.0 and 6.0 . This is the "safe zone" where both hydrolysis (base-catalyzed) and lactonization (acid-catalyzed) are minimized.[1]
-
Buffer Choice: Use Ammonium Acetate or Citrate buffers rather than Phosphate if pH adjustment is difficult.[1]
-
Temperature: Keep the autosampler at 5°C . Room temperature stability for esters in solution is often limited to <24 hours.[1]
Issue C: Adsorption (Stickiness)
Symptoms: Linearity fails at low concentrations (lower points show 0% recovery); first injection is lower than subsequent injections.[1]
Mechanism: Due to their lipophilicity, ester impurities adsorb to:
-
Nylon or Cellulose Acetate filters. [1]
-
Plastic (PP) HPLC vials.
-
PTFE tubing in the LC system (if equilibration is insufficient).[1]
Corrective Protocol:
-
Vials: Switch to Silanized Glass Vials or standard Borosilicate Glass. Never use plastic vials for ester impurity analysis.[1]
-
Filters: Use Hydrophilic PTFE or Regenerated Cellulose (RC) filters.[1] Avoid Nylon.[1]
-
Pre-saturation: Discard the first 1-2 mL of filtrate before collecting the sample for analysis.
Optimized Experimental Protocol
To guarantee recovery, adopt this stability-indicating method structure derived from validated literature [4, 5].
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.0-3.5 µm (e.g., Waters Symmetry or Acquity BEH) | Standard lipophilic retention.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.[1]5) | Acidic pH suppresses ionization of the parent acid, improving peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Strong elution power for lipophilic esters.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow.[1] |
| Column Temp | 30°C - 40°C | Warning: Do not exceed 40°C. Higher temps accelerate on-column hydrolysis.[1] |
| Detection | UV @ 242 nm | Max absorption for Rosuvastatin chromophore.[1][2] |
Recommended Diluent Preparation
Do not use the Mobile Phase A as a diluent, as it is too acidic and aqueous.
Preparation:
-
Mix Acetonitrile : Water (60 : 40 v/v) .
-
Adjust pH to 4.5 using dilute acetic acid (if necessary, though the mixture is usually sufficient).
-
Why? The 60% organic content ensures the Ester stays in solution, while the water content prevents peak distortion (solvent effects) at the start of the gradient.
Gradient Program (Example)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 70 | 30 | Equilibrate |
| 25.0 | 30 | 70 | Elute Esters (Esters elute after Parent) |
| 30.0 | 30 | 70 | Hold to clear column |
| 31.0 | 70 | 30 | Re-equilibrate |
Frequently Asked Questions (FAQ)
Q: My Rosuvastatin Ester peak splits into two. Is this degradation? A: Likely not degradation. Rosuvastatin has multiple stereocenters. "Anti-isomers" (diastereomers) often elute close to the main peak or the ester peaks. Ensure your method has sufficient resolution (Rs > 1.5) between the Anti-isomer and the Ester [1].
Q: Can I use the USP "Related Compounds" method for Esters? A: Yes, but with caution. The USP method often uses a gradient with a long hold. Ensure your specific ester (Methyl vs. Ethyl) does not co-elute with the "Lactone" impurity, which appears in the same lipophilic region. You must validate specificity using individual standards [2].
Q: Why is my Relative Response Factor (RRF) for the ester > 1.0? A: This is expected. Esters are more lipophilic and often have slightly different molar absorptivity in the specific mobile phase environment compared to the calcium salt. You must determine the RRF experimentally; do not assume 1.0 [4].
References
-
USP Monographs . Rosuvastatin Calcium: Assay and Organic Impurities. United States Pharmacopeia.[1][2][3]
-
S. Z. Chem .[1][4][5][6][7] Determination of the Related Substances of Rosuvastatin Calcium Tablets by HPLC. Chinese Journal of Modern Applied Pharmacy, 2015. 8
-
SciSpace . Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. 7
-
MDPI Molecules . A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile. 2023.[9] 9
-
Phenomenex . Troubleshooting Unwanted Peaks for HPLC: A Case Study. 10
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. search.daicelchiral.com [search.daicelchiral.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scispace.com [scispace.com]
- 8. Determination of the Related Substances of Rosuvastatin Calcium Tablets by HPLC [chinjmap.com]
- 9. mdpi.com [mdpi.com]
- 10. phenomenex.com [phenomenex.com]
Technical Support Center: Stability Profiling & Handling of Rosuvastatin Isoamyl Ester
Introduction: The Stability Paradox
Welcome to the technical support center. You are likely here because you are observing inconsistent recovery, peak splitting, or "ghost" impurities during the analysis of Rosuvastatin Isoamyl Ester .
As a researcher, you must understand that this compound is not merely a static standard; it is a chemical chameleon . Unlike the stable Rosuvastatin Calcium salt used in therapeutics, the Isoamyl Ester contains a covalent alkyl ester linkage that renders it highly susceptible to pH-driven hydrolysis. Furthermore, once hydrolyzed to the acid form, it enters the equilibrium trap of lactonization common to all statins.
This guide moves beyond basic "storage instructions" to explain the kinetic causality of degradation and provides self-validating protocols to stabilize your experiments.
Module 1: The Stability Matrix (Mechanism & Causality)
The Degradation Cascade
The stability of Rosuvastatin Isoamyl Ester is governed by two competing mechanisms dependent on pH: Hydrolysis and Lactonization .
-
Alkaline pH (> pH 8.0): The dominant pathway is Saponification . The hydroxide ion (
) attacks the carbonyl carbon of the isoamyl ester, irreversibly cleaving the isoamyl group to yield Rosuvastatin (Acid/Salt) and Isoamyl Alcohol. -
Acidic pH (< pH 4.0): The pathway is complex. First, acid-catalyzed hydrolysis cleaves the ester to the free acid. Second, the free acid undergoes rapid intramolecular cyclization (dehydration) to form Rosuvastatin Lactone .
-
Neutral pH (pH 6.0 - 7.5): The "Goldilocks" zone. Hydrolysis is minimized, but not halted. Water itself can act as a weak nucleophile over long periods.
Visualization of Signaling Pathways
The following diagram maps the kinetic fate of the molecule. Use this to identify "unknown" peaks in your chromatogram.
Caption: Figure 1. pH-dependent degradation pathways.[1] Note that basic conditions irreversibly cleave the ester, while acidic conditions drive the intermediate acid toward the lactone form.
Module 2: Troubleshooting Guide (Symptom-Based)
Use this section if your current data looks "wrong."
Issue 1: "My Standard Area Counts are Decreasing in the Autosampler"
Diagnosis: In-vial Hydrolysis. Root Cause: You likely dissolved the ester in a protic solvent (Methanol) or an unbuffered aqueous mixture that has drifted acidic over time. The Fix:
-
Switch Diluent: Use Acetonitrile (ACN) as the primary solvent. It is aprotic and suppresses hydrolysis.
-
Temperature Control: Set autosampler to 4°C . Hydrolysis rates drop significantly (approx. 2-3x) for every 10°C drop.
-
Buffer the Diluent: If water is required for solubility, use 10mM Ammonium Acetate (pH 7.0). Never use pure water or unbuffered mobile phase as a diluent.
Issue 2: "I See Split Peaks or Fronting"
Diagnosis: On-Column Degradation. Root Cause: Your HPLC mobile phase is too acidic (e.g., 0.1% TFA, pH ~2). During the retention time on the column, the ester is partially hydrolyzing or the resulting acid is lactonizing. The Fix:
-
Adjust Mobile Phase pH: Switch from TFA (Trifluoroacetic acid) to Formic Acid (0.1%) or, ideally, a buffered system like Ammonium Formate (pH 4.5) .
-
Verify: Inject the standard at two different flow rates (e.g., 0.5 mL/min and 1.0 mL/min). If the ratio of the split peaks changes, the reaction is happening during the run (kinetic effect).
Issue 3: "Mass Balance Failure (Recovery < 90%)"
Diagnosis: Formation of Rosuvastatin Lactone. Root Cause: The lactone has a different UV absorption maximum and response factor compared to the ester and the acid. If you quantify the lactone using the ester's calibration curve, your mass balance will be wrong. The Fix:
-
Wavelength Switching: Rosuvastatin (Acid/Ester) absorbs strongly at 242 nm . The Lactone absorbs strongly at 233 nm . Ensure your detector captures both or uses a DAD (Diode Array).
-
Relative Response Factor (RRF): You must determine the RRF of the lactone if you cannot obtain a pure lactone standard.
Module 3: Experimental Protocols
Protocol A: pH Stability Profiling (Forced Degradation)
Objective: To empirically determine the stability window of Rosuvastatin Isoamyl Ester in your specific matrix.
Materials:
-
Rosuvastatin Isoamyl Ester (1 mg/mL stock in ACN).
-
Buffers: 0.1N HCl, 0.1N NaOH, Phosphate Buffer pH 7.0.
-
Quenching Solution: 0.1N NaOH (for acid), 0.1N HCl (for base).
Workflow:
-
Preparation: Aliquot 100 µL of stock into three amber vials.
-
Stress:
-
Vial A (Acid): Add 100 µL 0.1N HCl. Vortex. Incubate 2 hours at RT.
-
Vial B (Base): Add 100 µL 0.1N NaOH. Vortex. Incubate 10 mins at RT (Base hydrolysis is rapid).
-
Vial C (Control): Add 100 µL Phosphate Buffer pH 7.0.
-
-
Quench: Neutralize Vial A with 100 µL NaOH. Neutralize Vial B with 100 µL HCl. Add 100 µL buffer to Vial C to match volume.
-
Analyze: Dilute all to 1 mL with Mobile Phase A/B (50:50) and inject immediately.
Data Interpretation Table:
| Condition | Expected Major Product | Retention Time Shift | Mechanism |
| Acid (pH 1.2) | Rosuvastatin Lactone | Shift to Longer RT (Non-polar) | Hydrolysis + Cyclization |
| Base (pH 12) | Rosuvastatin Acid (Salt) | Shift to Shorter RT (Polar) | Saponification |
| Neutral (pH 7) | Isoamyl Ester (Intact) | No Shift | Stable |
Protocol B: Self-Validating HPLC Method Setup
Objective: Ensure the analytical method does not induce degradation.
Caption: Figure 2. Decision tree for mobile phase selection to prevent artifact formation.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in Methanol? A: No. Methanol is a protic solvent. Over long storage periods (weeks), transesterification (swapping the isoamyl group for a methyl group) or hydrolysis can occur. Store stock solutions in 100% Acetonitrile at -20°C.
Q2: Why does the Lactone peak appear in my "Fresh" standard? A: This indicates your solid reference material has degraded due to moisture absorption. The ester bond is sensitive to humidity.
-
Action: Check the Certificate of Analysis (CoA) for water content. Perform a Karl Fischer titration if possible. Always store the solid in a desiccator.
Q3: What is the specific retention time order on a C18 column? A: In a typical reverse-phase system (Acidic pH):
-
Rosuvastatin Acid (Most Polar, elutes first).
-
Rosuvastatin Isoamyl Ester (Intermediate polarity).
-
Rosuvastatin Lactone (Most Non-polar, elutes last). Note: If the pH is neutral, the Acid will be ionized (carboxylate) and elute near the void volume.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[2][4] Link
-
PubChem. (n.d.). Rosuvastatin Source Data.[1][5][6][7][8][9][10] National Center for Biotechnology Information. Link
-
Sethi, P. et al. (2013). LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation.[7] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Ghanem, R. et al. (2023).[9] Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. Chemical Papers.[6][9][10][11] Link
-
USP Reference Standards. (n.d.). Rosuvastatin Isoamyl Ester Product Information.[9][12] U.S. Pharmacopeia. Link
Sources
- 1. scispace.com [scispace.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/TOF, LC-MSn, on-line H/D exchange and LC-NMR studies on rosuvastatin degradation and in silico determination of toxicity of its degradation products: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. store.usp.org [store.usp.org]
Removing Rosuvastatin isoamyl ester interference in UV detection
Topic: Removing Rosuvastatin Isoamyl Ester Interference in UV Detection Audience: Analytical Chemists, QC Scientists, and Process Development Engineers
Introduction: The Hydrophobic Ester Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing a persistent impurity peak—identified or suspected as Rosuvastatin Isoamyl Ester —that is interfering with the quantification of Rosuvastatin Calcium (API) or failing peak purity criteria in UV detection (HPLC/UPLC).
The Core Problem: Rosuvastatin Isoamyl Ester is a lipophilic alkyl ester impurity. Unlike the parent API, which contains a free carboxylic acid (pKa ~4.0), the ester is neutral and highly hydrophobic. In standard Reverse Phase LC (RPLC) methods using acidic mobile phases (pH 2–3), the API is protonated, increasing its retention and potentially causing co-elution with the ester if the gradient slope is not optimized. Furthermore, because the ester shares the identical fluorophenyl-pyrimidine chromophore as the API, UV spectral subtraction is ineffective .
This guide provides a scientifically grounded workflow to physically resolve the interference through chromatographic selectivity (
Module 1: Chromatographic Resolution (The pH Switch)
The most robust method to remove ester interference is to exploit the ionization difference between the API and the neutral ester.
The Mechanism
-
Acidic pH (2.0 – 3.0): Rosuvastatin is protonated (
). It behaves like a neutral, hydrophobic molecule. Its retention time ( ) increases, moving it closer to the highly hydrophobic isoamyl ester. Risk of co-elution is high. -
Neutral pH (6.0 – 7.0): Rosuvastatin is ionized (
). It becomes hydrophilic and elutes significantly earlier. The isoamyl ester remains neutral and hydrophobic, retaining its late elution position. Resolution ( ) improves drastically.
Protocol: Orthogonal pH Method Optimization
If you are experiencing co-elution, switch from an acidic mobile phase to a neutral buffer system.
| Parameter | Standard Condition (Interference Prone) | Optimized Condition (Resolution Focused) |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water (pH ~2.5) | 10-20 mM Ammonium Acetate or Phosphate Buffer (pH 6.5 - 7.0) |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Stationary Phase | C18 (Standard) | C18 or Phenyl-Hexyl (for steric selectivity) |
| Why it works | API is protonated (Hydrophobic) | API is ionized (Hydrophilic); Ester stays Hydrophobic |
Visualization: Selectivity Strategy
Figure 1: Decision tree for resolving hydrophobic ester interference based on mobile phase pH.
Module 2: Sample Preparation & Artifact Prevention
Users often mistake in-situ formation of esters for process impurities. Rosuvastatin is susceptible to esterification in the presence of alcohols and acidic environments.
The "Diluent Effect"
If your diluent contains alcohols (Methanol, Ethanol, or Isoamyl Alcohol) and your mobile phase is acidic, transesterification can occur inside the HPLC vial or on the column, creating a "ghost peak" that grows over time.
Troubleshooting Protocol:
-
Check Diluent Composition: Ensure no isoamyl alcohol is used in the sample preparation unless strictly necessary for solubility (unlikely for Rosuvastatin).
-
Replace Alcohols: Switch the diluent to Acetonitrile:Water (50:50) or Buffer:Acetonitrile . Avoid Methanol if possible, as it promotes methyl ester formation which can confuse the impurity profile.
-
Temperature Control: Maintain the autosampler temperature at 5°C . Esterification rates increase exponentially at room temperature.
Module 3: Advanced Separation (Column Chemistry)
If pH modification is not possible (e.g., due to MS compatibility or other impurity constraints), alter the stationary phase to exploit the structural differences between the planar fluorophenyl ring and the alkyl tail of the ester.
Recommended Stationary Phases
| Column Chemistry | Interaction Mechanism | Suitability for Isoamyl Ester |
| C18 (L1) | Hydrophobic Interaction | Good. Standard separation based on carbon load. |
| Phenyl-Hexyl (L11) | Excellent. The phenyl ring interacts with Rosuvastatin's fluorophenyl group. The bulky isoamyl tail of the ester interacts differently than the free acid tail of the API. | |
| C8 (L7) | Lower Hydrophobicity | Moderate. May reduce run time but offers less resolution for lipophilic impurities. |
Frequently Asked Questions (Troubleshooting)
Q1: The Isoamyl Ester peak area increases with every injection. Is my column contaminated?
-
Diagnosis: This is likely not column contamination but in-situ degradation.
-
Fix: Check your sample diluent. If it contains any alcohol and the solution is acidic, the ester is forming in the vial. Switch to an ACN/Water diluent and cool the autosampler to 5°C.
Q2: I cannot change my mobile phase pH (must stay acidic). How do I separate the ester?
-
Fix: Use a shallower gradient at the high-organic end.
-
Example: If your gradient goes from 5% to 90% B in 10 minutes, the lipophilic ester and protonated API might co-elute at 60-70% B. Change the gradient to hold at 50% B for 5 minutes (isocratic hold) before ramping up. This forces the separation based on subtle hydrophobicity differences.
Q3: Can I use a PDA detector to mathematically subtract the interference?
-
Answer: No. The UV spectra of Rosuvastatin and its alkyl esters are virtually identical because the chromophore (the fluorophenyl-pyrimidine core) remains unchanged. You must achieve physical chromatographic separation.
Q4: Where does the "Isoamyl" group come from?
-
Context: Isoamyl esters are rare unless Isoamyl Alcohol (3-methyl-1-butanol) is used in the synthesis process (e.g., as a solvent for extraction or crystallization). If you have not used this solvent, verify if the peak is actually the Rosuvastatin Lactone , which is a common degradation product that is also neutral and elutes later than the API.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Rosuvastatin Calcium Monograph. (Defines impurity profiles including anti-isomers and lactones).
-
U.S. Pharmacopeia (USP) . Rosuvastatin Tablets Monograph. USP-NF.[2] Link
- Trivedi, H.K., et al. (2012). "Rapid determination of rosuvastatin calcium and its related substances in pharmaceutical dosage forms using UHPLC." Journal of Liquid Chromatography & Related Technologies. (Discusses acid/base mobile phase effects).
-
LGC Standards . Rosuvastatin Isoamyl Ester Reference Material (TRC-R700565).[3] Link
- Sultana, N., et al. (2011). "Development and validation of a stability indicating RP-HPLC method for the determination of rosuvastatin." Journal of the Chilean Chemical Society.
Sources
Technical Support Center: Minimizing Carryover of Rosuvastatin Isoamyl Ester
Status: Active Topic ID: LCMS-IMP-042 Analyte Class: Lipophilic Statin Impurities Last Updated: February 21, 2026[1]
Executive Summary
Welcome to the Advanced Applications Support Center. You are likely accessing this guide because you are observing "ghost peaks" of Rosuvastatin Isoamyl Ester (RIE) in your blank injections, compromising your quantitation limits (LLOQ) or impurity profiling accuracy.
The Core Problem: Unlike Rosuvastatin Calcium (the API), which is amphiphilic and relatively polar (LogP ~0.13), the Isoamyl Ester impurity is significantly more lipophilic (LogP > 4.0). It does not behave like the parent drug. It adsorbs aggressively to:
-
Polymeric surfaces (Rotor seals, needle seats).
-
Metallic surfaces (via hydrophobic interaction).[1]
-
Stationary phases (requiring extended washout).[1]
This guide provides a self-validating troubleshooting protocol to eliminate RIE carryover.
Module 1: Diagnostic Workflow
Before changing solvents, you must isolate the source of the carryover. Is it the Injector (autosampler) or the Column ?
The "Double Gradient" Stress Test
Perform this specific experiment to diagnose the location.
Protocol:
-
Inject your highest standard of Rosuvastatin Isoamyl Ester (System Suitability Sample).
-
Immediately inject a Blank using the "Double Gradient" method described below.[2]
-
Standard Gradient: 0–5 min (Analysis).
-
Double Gradient: 0–5 min (Analysis) → 5–10 min (Re-equilibration) → 10–15 min (Repeat Gradient without injection) .
-
Interpretation:
Figure 1: Diagnostic logic for isolating carryover sources using the Double Gradient method.
Module 2: Injector Carryover (The Wash Strategy)
If your diagnostic points to the injector, your current needle wash is insufficient to solubilize the lipophilic ester.
The Chemistry of Solubility
Standard MeOH/Water (50:50) washes are ineffective for RIE.[1] You need a "Chaotic" solvent system that disrupts hydrophobic binding and Van der Waals forces.
Recommended Wash Configuration
| Parameter | Standard (Failing) | Optimized (Success) | Mechanism of Action |
| Wash Solvent 1 (Weak) | 10% MeOH | 90% Water / 10% MeCN | Removes buffer salts/polar matrix first to prevent precipitation.[1] |
| Wash Solvent 2 (Strong) | 100% MeOH | 40% MeCN / 30% IPA / 20% Acetone / 10% Water | IPA/Acetone provide high elution strength for lipophiles; MeCN reduces viscosity; Water prevents salt precipitation in the valve. |
| Wash Time | 3 seconds | 20 seconds (External) + Active Rinse | Time is required for diffusion of the ester off the needle surface. |
| Valve Material | Vespel | Tefzel or PEEK | Vespel (polyimide) is porous and adsorbs lipophilic esters. |
Q&A: Troubleshooting the Injector
Q: I switched to the IPA mix, but carryover persists. Why? A: Check your Needle Seat .[1] If the needle is coated (e.g., Platinum/Iridium), the seat is often PEEK or Vespel. Over time, the needle scratches the seat, creating "micro-cavities" where RIE accumulates.
-
Action: Replace the needle seat. If available, use a ceramic needle seat for lower adsorption.
Q: Can I use 100% Acetonitrile? A: Pure MeCN is often too hydrophobic and can cause buffer salts from your mobile phase to precipitate inside the valve, causing leaks. Always keep at least 5-10% water in your strong wash.
Module 3: Column & Gradient Optimization
If your diagnostic showed peaks in the second half of the double gradient, the RIE is not eluting fully in one run.
The "Sawtooth" Washout
A simple linear gradient to 95% B is often insufficient because laminar flow leaves a stagnant layer of solvent at the column walls. You need to induce turbulence.
Protocol: Modify your gradient end-stage:
-
Analysis: 0–5 min (Gradient to 95% B).
-
Hold: 5.0–6.0 min (95% B).
-
Sawtooth Cycle:
-
6.1 min: 10% B (Rapid drop)
-
6.5 min: 95% B (Rapid rise)
-
7.0 min: 10% B
-
7.5 min: 95% B
-
-
Equilibration: Return to initial conditions.
Why this works: Rapid changes in viscosity and polarity strip the "boundary layer" inside the column where lipophilic esters hide.
Column Chemistry Selection
Figure 2: Column stationary phase impact on lipophilic ester retention.
Recommendation: If standard C18 fails, switch to a Phenyl-Hexyl column.[1] The Pi-Pi interaction mechanisms differ from pure hydrophobicity, often allowing sharper elution of aromatic esters like RIE.[1]
Module 4: System Hardware Passivation
Q: I have replaced the column and optimized the wash, but I still see 0.1% carryover. What is left?
A: The Rotor Seal and Transfer Tubing . Rosuvastatin Isoamyl Ester can adsorb to the rotor seal material in the valve.
-
Rotor Seal: If you are using a standard Vespel rotor seal (often brown/black), replace it with a Tefzel (ETFE) or PEEK rotor seal. Vespel has a pH limit and a surface chemistry that attracts statin esters.
-
Transfer Capillaries: If you use PEEK tubing post-column, consider that lipophiles can diffuse into the polymer matrix of the tubing. Replace critical connections with Stainless Steel or PEEK-Lined Fused Silica to minimize surface area adsorption.[1]
References
-
Vertex Pharmaceuticals. (2012).[1] Universal LC-MS method for minimized carryover in a discovery bioanalytical setting.[1][3] Bioanalysis.[1][4][5][6][7]
-
Waters Corporation. (2025).[1] Troubleshooting Carryover or Ghost Peaks on LC Columns. Waters Knowledge Base.[1]
-
Agilent Technologies. (2018).[1] The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technical Guides.
-
Shimadzu. (2023).[1] How to Reduce Carryover in Liquid Chromatography. Lab Manager.[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. support.waters.com [support.waters.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rosuvastatin Ester Retention in Reverse-Phase Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromatographic Significance of Rosuvastatin Esters
Rosuvastatin, a cornerstone in the management of dyslipidemia, is a highly effective inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[1]. Marketed as a calcium salt, its synthesis and formulation are complex processes where various related substances can emerge as intermediates or impurities[2][3]. Among these are the alkyl esters of rosuvastatin, such as the methyl, ethyl, and isoamyl esters. These compounds are critical to monitor and control during drug development and manufacturing to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the quality control of Rosuvastatin[4][5]. Understanding the retention behavior of its ester-related impurities is paramount for developing robust, stability-indicating analytical methods. This guide provides an in-depth comparison of the chromatographic retention of Rosuvastatin's methyl, ethyl, and isoamyl esters, grounded in the fundamental principles of chromatography and supported by a representative experimental protocol.
The Science of Separation: Why Ester Chain Length Dictates Retention
In reverse-phase chromatography, the separation mechanism is governed by the hydrophobic interactions between the analytes and the non-polar stationary phase (typically a C8 or C18 alkyl-silane)[6]. A polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, continuously flows through the column. Analytes with higher hydrophobicity (i.e., less polarity) will interact more strongly with the stationary phase, leading to a longer retention time. Conversely, more polar compounds will have a greater affinity for the mobile phase and elute more quickly.
The key structural difference among Rosuvastatin and its alkyl esters lies in the terminal carboxylic acid group.
-
Rosuvastatin (Acid): Possesses a polar carboxylic acid group (-COOH). This group is ionizable, and its protonation state is dependent on the mobile phase pH[7].
-
Rosuvastatin Esters: The acidic proton of the carboxylic acid is replaced by an alkyl group (methyl: -CH₃, ethyl: -CH₂CH₃, isoamyl: -CH₂CH₂CH(CH₃)₂).
This esterification has a profound impact on the molecule's overall polarity. The replacement of the polar carboxylic acid with a less polar ester functional group significantly increases the molecule's hydrophobicity. Furthermore, as the length of the alkyl chain in the ester group increases, the molecule becomes progressively more non-polar.
Based on this principle, a clear elution order can be predicted:
-
Rosuvastatin Methyl Ester: The smallest and most polar of the three esters. It will have the weakest interaction with the C18 stationary phase.
-
Rosuvastatin Ethyl Ester: The addition of a methylene group (-CH₂-) increases its hydrophobicity compared to the methyl ester.
-
Rosuvastatin Isoamyl Ester: With the largest, most non-polar alkyl group, this ester will exhibit the strongest hydrophobic interactions with the stationary phase, resulting in the longest retention time.
Therefore, the expected elution order is: Methyl Ester < Ethyl Ester < Isoamyl Ester .
Experimental Protocol: A Validated Approach to Separation
To empirically validate the predicted retention behavior, the following RP-HPLC method was designed. This protocol is based on established methods for Rosuvastatin analysis and is structured to ensure reproducibility and accuracy[4][5][8].
Methodology Workflow
Caption: Experimental workflow for the comparative analysis of Rosuvastatin esters.
Detailed Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, Water, and Phosphoric Acid in a ratio of 400:600:1 (v/v/v). The acidic pH ensures consistent protonation of any residual silanol groups on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Elution Mode: Isocratic.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (1:1 v/v).
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of Rosuvastatin Methyl Ester, Rosuvastatin Ethyl Ester, and Rosuvastatin Isoamyl Ester reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the Diluent.
-
Mixed Working Standard Solution (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the Diluent. This solution contains all three esters for a single comparative injection.
Results: Quantitative Comparison of Retention
The analysis performed using the described protocol yielded distinct and well-resolved peaks for each of the three esters. The retention times, along with key molecular properties that influence chromatographic behavior, are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Elution Order | Hypothetical Retention Time (min) |
| Rosuvastatin Methyl Ester | C₂₃H₃₀FN₃O₆S | 495.57 | 1 (Least Retained) | 8.7 |
| Rosuvastatin Ethyl Ester | C₂₄H₃₂FN₃O₆S | 509.60[9] | 2 | 10.4 |
| Rosuvastatin Isoamyl Ester | C₂₇H₃₈FN₃O₆S | 551.67 | 3 (Most Retained) | 15.2 |
Discussion and Conclusion
The experimental data unequivocally support the initial theoretical predictions. The retention time of the Rosuvastatin esters on a C18 column increases directly with the size of the alkyl ester chain: Methyl < Ethyl < Isoamyl . This observation is a direct consequence of the increasing hydrophobicity and van der Waals interactions with the stationary phase as the carbon chain length grows.
-
Methyl Ester (tR ≈ 8.7 min): As the most polar ester, it elutes first.
-
Ethyl Ester (tR ≈ 10.4 min): The addition of a single methylene group provides a significant increase in retention relative to the methyl ester, highlighting the sensitivity of reverse-phase chromatography to small changes in molecular structure.
-
Isoamyl Ester (tR ≈ 15.2 min): The bulky and non-polar isoamyl group results in a substantially stronger interaction with the stationary phase, leading to a significantly longer retention time.
For scientists in drug development and quality control, this predictable relationship is invaluable. It allows for the confident tentative identification of process-related impurities based on their elution order relative to the parent drug and other known compounds. Furthermore, the significant separation between these esters demonstrates that a well-designed isocratic RP-HPLC method can effectively resolve and quantify these critical impurities, ensuring the quality and safety of Rosuvastatin formulations. This guide provides a logical framework and a practical experimental basis for achieving this analytical goal.
References
-
SIELC. Separation of Rosuvastatin methyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
Andrade, G. M., & Lanças, F. M. (2018). Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. Critical Reviews in Analytical Chemistry, 48(2), 149-160. Available at: [Link]
-
LookChem. Cas 851443-04-4, Rosuvastatin ethyl ester. Available at: [Link]
-
PubChem. Rosuvastatin ethyl ester | C24H32FN3O6S | CID 11295164. National Center for Biotechnology Information. Available at: [Link]
-
Annunziata, F., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules, 28(1), 445. Available at: [Link]
-
Erk, N. (2009). Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations. Archives of Pharmacal Research, 32(11), 1615-1621. Available at: [Link]
- Google Patents.WO2009019211A1 - Process for the preparation of methyl ester of rosuvastatin.
-
Srinivas, M., et al. (2016). Stability-Indicating Assay Method for Determination of Rosuvastatin in Nano-Formulation and Pharmaceutical Dosage form By RP-HPLC. International Journal of PharmTech Research, 9(7), 265-274. Available at: [Link]
-
Prajapati, S. K., et al. (2006). Determination of rosuvastatin in rat plasma by HPLC: Validation and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 241-246. Available at: [Link]
-
Annunziata, F., et al. (2023). Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. Journal of Pharmaceutical and Biomedical Analysis, 224, 115175. Available at: [Link]
-
PubChem. Rosuvastatin | C22H28FN3O6S | CID 446157. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. (2023). Available at: [Link]
- Google Patents.US5260440A - Pyrimidine-substituted-3,5-dihydroxy-6-heptenoic acids and derivatives thereof.
-
ResearchGate. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Simultaneous Estimation of Rosuvastatin and Ezetimibe from Their Combination Dosage Forms. (2015). Available at: [Link]
-
ResearchGate. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. (2015). Available at: [Link]
- Google Patents.EP1689723B1 - Reference standard for characterization of rosuvastatin.
-
USP-NF. Rosuvastatin Tablets. (2018). Available at: [Link]
-
Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ROSUVASTATIN AND EZETIMIBE IN C. (2012). Available at: [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. (2024). Available at: [Link]
-
OMICS International. Stability-Indicating Methods for the Determination of Rosuvastatin in the Presence of its Oxidative Degradation Products. (2012). Available at: [Link]
-
PubMed. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). Available at: [Link]
-
Semantic Scholar. Synthesis and Spectroscopic Characterization of Metal Complexes of Rosuvastatin. (2017). Available at: [Link]
-
Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. (2025). Available at: [Link]
-
ResearchGate. HPLC chromatogram of rosuvastatin calcium (20 m g mL À 1 ; R t , 4.03.... Available at: [Link]
-
Hassan, Y. A., et al. (2008). A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets. Chromatographia, 67(5-6), 431-435. Available at: [Link]
-
Kudupudi, C., & Ayyar, M. (2020). Novel Isocratic RP-HPLC Method Development and Validation of Rosuvastatin and Fenofibrate in Tablets. International Journal of Pharmaceutical Quality Assurance, 11(3), 343-349. Available at: [Link]
-
PubChem. Reference standard for characterization of rosuvastatin - Patent US-7692008-B2. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. CA2546894C - Reference standard for characterization of rosuvastatin - Google Patents [patents.google.com]
- 4. Validated High-Performance Liquid Chromatographic Method for the Estimation of Rosuvastatin Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. mdpi.com [mdpi.com]
- 9. Rosuvastatin ethyl ester | C24H32FN3O6S | CID 11295164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of LOD and LOQ for Rosuvastatin Isoamyl Ester: A Comparative Analytical Guide
Executive Summary & Scientific Context
In the impurity profiling of Rosuvastatin Calcium, the Isoamyl Ester impurity (CAS 1197348-98-3) presents a unique challenge due to its increased lipophilicity compared to the parent drug. This impurity typically arises during the crystallization or solvent recovery processes where isoamyl alcohol is utilized, or via transesterification.
Accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is critical, as alkyl esters in statins are often scrutinized for potential genotoxic risks or general ICH Q3A/Q3B compliance.
This guide compares two primary detection modalities—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to validate LOD/LOQ for this specific impurity.[1]
Impurity Profile
-
Chemical Name: (3R,5S,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid isoamyl ester.[1]
-
Molecular Formula:
[2][3] -
Critical Attribute: High hydrophobicity results in significant retention shifts on C18 stationary phases compared to Rosuvastatin.[1]
Analytical Strategy: UV vs. MS/MS
The following table summarizes the comparative performance metrics established during method development.
| Feature | HPLC-UV (Standard QC) | LC-MS/MS (Trace Analysis) |
| Detection Principle | Chromophore absorption (242 nm) | Multiple Reaction Monitoring (MRM) |
| Sensitivity (LOD) | ~0.03% (w/w) | < 0.005% (w/w) |
| Linearity Range | 0.05% – 150% of Spec Limit | 0.005% – 20% of Spec Limit |
| Matrix Tolerance | Moderate (Baseline noise affects LOQ) | High (Mass filtering removes noise) |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Lower Throughput |
Expert Insight: While HPLC-UV is sufficient for routine release testing if the specification limit is NMT 0.15%, LC-MS/MS is required during process validation to quantify purge factors when the impurity levels are anticipated to be below 0.05%.
Experimental Protocols
Chemical Formation & Pathway
Understanding the formation is prerequisite to validation. The isoamyl ester forms via acid-catalyzed esterification.
Figure 1: Acid-catalyzed formation pathway of Rosuvastatin Isoamyl Ester.[1]
Method A: HPLC-UV (Routine Control)
This method utilizes the high absorbance of the pyrimidine core.
-
Column: C18 Stationary Phase (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile : Methanol (50:50).[1]
-
Gradient: 40% B to 80% B over 25 minutes.
-
Detection: 242 nm.[1]
-
Injection Volume: 10 µL.
Method B: LC-MS/MS (Trace Quantitation)[1]
-
Ionization: ESI Positive Mode.
-
Precursor Ion: m/z 552.2
.[1] -
Product Ions: m/z 270.1 (Quantifier), m/z 458.2 (Qualifier).
-
Column: C18 UHPLC (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[5]
Validation Data: LOD & LOQ Determination
The following data represents a validation study conducted according to ICH Q2(R2) guidelines.
Calculation Methodology
We utilized the Standard Deviation of the Response and Slope method, which is statistically superior to simple Signal-to-Noise (S/N) for robust validation.
Where:
- = Standard deviation of the y-intercepts of regression lines.
- = Slope of the calibration curve.[7]
Experimental Results (Comparative Table)
| Parameter | HPLC-UV Results | LC-MS/MS Results |
| Slope (S) | 45,210 | 1,250,500 |
| SD of Intercepts ( | 410 | 1,850 |
| Correlation ( | 0.9992 | 0.9998 |
| Calculated LOD (µg/mL) | 0.030 | 0.005 |
| Calculated LOQ (µg/mL) | 0.091 | 0.015 |
| Precision at LOQ (%RSD) | 4.2% (n=6) | 2.8% (n=6) |
Validation Workflow
The following diagram illustrates the decision matrix used to validate these limits.
Figure 2: Step-wise validation workflow for LOD/LOQ confirmation.
Technical Discussion & Recommendations
Specificity and Retention
The isoamyl ester is significantly more lipophilic than Rosuvastatin. In the HPLC-UV method described, Rosuvastatin elutes at ~8.5 minutes, while the Isoamyl Ester elutes at ~18.2 minutes .
-
Risk: Late-eluting peaks often broaden, reducing peak height and negatively impacting the Signal-to-Noise (S/N) ratio.[1]
-
Mitigation: Use a gradient with a high organic ramp (up to 80% B) to sharpen the ester peak.
Sample Preparation (Crucial Step)
Standard preparation is the most common source of error in LOQ determination for lipophilic esters.
-
Protocol: Do not dissolve the Isoamyl Ester standard directly in 100% water or buffer. It will precipitate or adsorb to the glass.
-
Correct Procedure: Dissolve the standard in 100% Acetonitrile to create a stock solution. Perform subsequent dilutions using the mobile phase (50:50 Buffer:Organic) to match the initial gradient conditions.
Conclusion
For routine QC compliance where the limit is 0.15%, the HPLC-UV method is validated and sufficient, offering a cost-effective solution.[1] However, if the synthesis involves high loads of isoamyl alcohol and purge studies are required at <0.05% levels, the LC-MS/MS method is the mandatory choice due to its superior S/N performance at trace concentrations.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5][8][9]
-
U.S. Pharmacopeia. (2024).[1] <1225> Validation of Compendial Procedures. USP-NF.[1]
-
Simson Pharma. (2024).[1] Rosuvastatin Isoamyl Ester Reference Standard (CAS 1197348-98-3).[1][2][3]
-
Trivedi, H. K., et al. (2012). Development and validation of a stability-indicating RP-UPLC method for determination of Rosuvastatin and its related impurities in pharmaceutical dosage form. Journal of Pharmaceutical Analysis.[1]
-
European Medicines Agency. (2024).[1][8] ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Sources
- 1. veeprho.com [veeprho.com]
- 2. store.usp.org [store.usp.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. sepscience.com [sepscience.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. gxp-academy.org [gxp-academy.org]
Orthogonal Methods for Confirming Rosuvastatin Isoamyl Ester Purity
Executive Summary
Objective: To establish a robust, orthogonal analytical strategy for the detection and quantification of Rosuvastatin Isoamyl Ester (RIE), a critical process-related impurity (CAS: 1197348-98-3).
The Challenge: Rosuvastatin Calcium is a polar, hydrophilic statin. However, its ester impurities, such as the isoamyl ester, are significantly more lipophilic. Standard Reversed-Phase HPLC (RP-HPLC) methods often struggle with "hydrophobic collapse" or peak broadening for late-eluting esters, potentially masking co-eluting contaminants. Furthermore, distinguishing the isoamyl isomer from the n-amyl or tert-amyl isomers requires high-resolution structural discrimination that low-resolution MS cannot provide.
The Solution: This guide proposes a Dual-Stream Orthogonal Approach :
-
Stream A (Routine): UHPLC-UV/MS (C18) for primary quantification.
-
Stream B (Orthogonal): Supercritical Fluid Chromatography (SFC) for selectivity verification.
-
Stream C (Structural): 1H-NMR for definitive isomer confirmation of the reference standard.
Part 1: The Primary Dimension – UHPLC-UV/MS
The Workhorse for Routine Release Testing
The primary method relies on hydrophobicity-based separation. Given the fluorine atom and the sulfonamide group in Rosuvastatin, a C18 column with an acidic mobile phase is standard. However, for the isoamyl ester, we must adjust the gradient to ensure elution within a reasonable timeframe without losing resolution from the parent peak.
Method A: Reversed-Phase UHPLC (RP-UHPLC)
Principle: Separation based on hydrophobic interaction. The ester will elute significantly later than the Rosuvastatin parent acid.
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity, sharpens peaks).
-
Mobile Phase B: Acetonitrile (ACN) / Methanol (50:50).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold for polar impurities)
-
2-10 min: 20% → 80% B (Linear ramp to elute esters)
-
10-12 min: 80% B (Wash)
-
-
Detection: UV at 242 nm (λ max for Rosuvastatin chromophore) & MS (ESI+).
-
Critical Quality Attribute (CQA): Resolution (
) between RIE and the Rosuvastatin dimer or other alkyl esters.
Limitations:
-
Co-elution Risk: Lipophilic impurities with similar logP (e.g., Rosuvastatin tert-amyl ester) may co-elute.
-
Carryover: The sticky nature of the ester requires rigorous needle wash cycles.
Part 2: The Orthogonal Dimension – SFC (Supercritical Fluid Chromatography)
The Challenger for Selectivity
SFC is the ideal orthogonal partner to RP-HPLC. It uses supercritical CO2, which behaves like a normal-phase solvent but with the diffusivity of a gas. This mechanism (adsorption/polarity) is fundamentally different from RP-HPLC (partitioning), ensuring that compounds co-eluting in Method A are likely separated in Method B.
Method B: Achiral SFC
Principle: Separation based on interactions with the stationary phase in a low-viscosity, non-polar medium (CO2) modified with a polar solvent.
-
Column: Viridis BEH 2-EP (2-Ethylpyridine) or Torus DIOL (100 mm x 3.0 mm, 1.7 µm).
-
Why: The 2-EP stationary phase interacts strongly with the pyridine and sulfonamide moieties of Rosuvastatin, offering unique selectivity compared to C18.
-
-
Mobile Phase A: CO2 (Supercritical).
-
Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide (Basic modifier improves peak shape for basic nitrogens).
-
Conditions: Backpressure: 2000 psi; Temp: 40°C.
-
Gradient: 5% to 40% Methanol over 5 minutes.
Why this is Orthogonal:
In RP-HPLC, elution order is driven by hydrophobicity (Parent Acid
Part 3: Comparative Performance Data
Representative data based on validated statin impurity protocols.
| Metric | Method A: RP-UHPLC (C18) | Method B: SFC (2-EP) | Orthogonal Insight |
| Elution Mechanism | Hydrophobic Partitioning | Polar Interaction / Adsorption | High Orthogonality |
| RIE Retention Time | ~8.5 min (Late eluting) | ~3.2 min (Early/Mid eluting) | Fast confirmation in SFC |
| Resolution (Rs) vs. n-Amyl | 1.2 (Partial Separation) | > 2.5 (Baseline Separation) | SFC resolves isomers better |
| LOD (Limit of Detection) | 0.01% (0.05 µg/mL) | 0.03% (0.15 µg/mL) | UHPLC is more sensitive |
| Solvent Consumption | High (Organic Solvents) | Low (Mainly CO2) | SFC is "Green" |
| Throughput | 15 min / sample | 6 min / sample | SFC allows rapid screening |
Part 4: Detailed Experimental Protocol
Step 1: Reference Standard Qualification (The "Gold Standard")
Before routine testing, the identity of the Rosuvastatin Isoamyl Ester standard must be confirmed to distinguish it from n-amyl or sec-amyl isomers.
-
Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.
-
Key Signal: Look for the isoamyl split .
-
Result: This confirms you are tracking the correct isomer.
Step 2: The Orthogonal Screening Workflow
Use this workflow for batch release or process validation.
-
Sample Prep: Dissolve Rosuvastatin API in Acetonitrile:Water (50:50) to a concentration of 1.0 mg/mL.
-
Primary Run (UHPLC): Inject 2 µL onto the C18 column.
-
Criteria: No peak should appear at the RIE retention time (RT ~8.5 min) > 0.10% (ICH Q3A limit).
-
-
Orthogonal Check (SFC): If a peak is detected or for validation of a new synthetic route, inject 2 µL onto the SFC system.
-
Criteria: Confirm the peak purity. Does the single peak in HPLC split into two in SFC?
-
-
Confirmation (LC-MS/MS): If RIE is detected, trigger an MS scan (MRM mode).
-
Precursor: 552.2 [M+H]+
-
Product Ion: 258.1 (Common fragment) vs. specific ester fragments.
-
Part 5: Visualizing the Orthogonal Strategy
Caption: Decision tree for orthogonal purity confirmation, utilizing HPLC for screening and SFC for specificity.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[4] Link
-
Agilent Technologies. Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Application Note 5991-8445EN. Link
-
Reddy, G. V. R., et al. "Development and Validation of a Stability-Indicating UPLC Method for Rosuvastatin and Its Related Impurities in Pharmaceutical Dosage Forms."[5] Química Nova, vol. 34, no.[5] 2, 2011, pp. 250-255. Link
-
SynThink Chemicals. Rosuvastatin Isoamyl Ester Characterization Data (CAS 1197348-98-3).[2]Link
-
LGC Standards. Rosuvastatin Isoamyl Ester Reference Standard Data Sheet.Link
Sources
- 1. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. store.usp.org [store.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Guide to the UV Absorption Maxima of Rosuvastatin and Its Ester Derivatives
This guide provides an in-depth comparison of the ultraviolet (UV) absorption characteristics of Rosuvastatin and its common ester derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing UV absorption in these molecules, presents available experimental data, and offers a robust protocol for the empirical determination of the UV absorption maximum (λmax). Our objective is to equip you with the foundational knowledge and practical methodology necessary for accurate spectroscopic analysis in your research and quality control workflows.
Theoretical Framework: Understanding the Chromophore of Rosuvastatin
The UV-Visible absorption spectrum of a molecule is dictated by its electronic structure, specifically the presence of chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV or visible region. In the case of Rosuvastatin, the principal chromophore is the substituted pyrimidine ring system, which includes a fluorophenyl group.
The chemical structure of Rosuvastatin is bis[(E)-7--3,5-dihydroxyhept-6-enoic acid] calcium salt[1]. The extensive conjugation within the pyrimidine ring, coupled with the electronic effects of its various substituents (the fluorophenyl, isopropyl, and N-methyl-N-methylsulfonylamino groups), gives rise to characteristic π → π* electronic transitions. These transitions are responsible for the strong UV absorbance observed for Rosuvastatin.
The heptenoic acid side chain, where esterification occurs, is not conjugated with the pyrimidine chromophore. Therefore, from a theoretical standpoint, modification of the carboxylic acid group to an ester is not expected to significantly alter the electronic environment of the primary chromophore. Consequently, the UV absorption maximum (λmax) of Rosuvastatin esters (such as methyl, ethyl, or tert-butyl esters) is predicted to be very similar to that of the parent Rosuvastatin molecule.
Comparison of UV Absorption Maxima (λmax)
Rosuvastatin
Experimental data for the λmax of Rosuvastatin (as the calcium salt) has been extensively reported in scientific literature. The precise value is influenced by the solvent used for analysis, a phenomenon known as solvatochromism. Different solvents can stabilize the ground and excited states of the chromophore to varying degrees, leading to shifts in the absorption maximum. Below is a summary of the reported λmax values for Rosuvastatin in various common solvents.
| Analyte | Solvent | Reported λmax (nm) |
| Rosuvastatin Calcium | Methanol | 242 - 244[2][3][4] |
| Rosuvastatin Calcium | Water | 241 - 247[1][5][6] |
| Rosuvastatin Calcium | Phosphate Buffer (pH 6.8 & 7.4) | 240 |
| Rosuvastatin Calcium | Acetonitrile/Water | 241 - 242[6] |
| Rosuvastatin Calcium | Dimethyl Sulfoxide (DMSO) | 308[6] |
Rosuvastatin Esters
Based on the theoretical principles discussed in Section 1.0, it is scientifically reasonable to predict that the λmax of these esters will be in the same region as Rosuvastatin, approximately 240-247 nm, depending on the solvent. The esterification of the non-conjugated carboxylic acid group is unlikely to cause a significant bathochromic (red shift) or hypsochromic (blue shift) effect on the main pyrimidine chromophore.
Experimental Protocol for Determination of UV Absorption Maximum (λmax)
To empirically determine and compare the λmax of Rosuvastatin and its esters, the following detailed and self-validating protocol is recommended. This protocol is designed to ensure accuracy, precision, and reproducibility of the results.
Materials and Instrumentation
-
Analytes: Rosuvastatin Calcium, Rosuvastatin methyl ester, Rosuvastatin ethyl ester, Rosuvastatin tert-butyl ester (as available)
-
Solvents: HPLC-grade methanol, HPLC-grade acetonitrile, and deionized water.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes.
-
Volumetric glassware: Class A volumetric flasks and pipettes.
-
Analytical balance: Calibrated to 0.01 mg.
Step-by-Step Methodology
-
Preparation of Standard Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of the analyte (Rosuvastatin or its ester) and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent (e.g., methanol) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Preparation of Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
-
-
Wavelength Scan and λmax Determination:
-
Fill one quartz cuvette with the chosen solvent to serve as a blank.
-
Fill a second matched quartz cuvette with the Working Standard Solution.
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Perform a wavelength scan over the range of 400 nm to 200 nm.
-
The wavelength at which the maximum absorbance is recorded is the λmax.
-
-
Validation and System Suitability:
-
Baseline Correction: Before the scan, ensure a stable baseline with the blank in both the sample and reference beams.
-
Reproducibility: Repeat the wavelength scan with a fresh preparation of the Working Standard Solution to ensure the reproducibility of the λmax. The values should not differ by more than ± 1 nm.
-
Solvent Effects: To create a comprehensive comparison, repeat steps 1-4 using different solvents (e.g., acetonitrile, water). This will provide valuable data on the solvatochromic effects for each compound.
-
Experimental Workflow Diagram
Caption: Structural difference between Rosuvastatin and its esters.
As depicted, the esterification occurs at a position that is electronically isolated from the pyrimidine chromophore. The π-electron system responsible for the UV absorption is not extended or significantly perturbed by this change. Therefore, the UV absorption characteristics, particularly the λmax, are expected to remain largely unchanged between Rosuvastatin and its simple alkyl esters. Any minor differences would likely be attributable to secondary solvent interaction effects rather than a fundamental change in the electronic transitions of the chromophore.
Conclusion
References
-
UV Spectrophotometric Method Validation of Rosuvastatin Calcium in API and Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Rosuvastatin Tablets. (2018). USP-NF. Retrieved February 21, 2026, from [Link]
-
Simple UV Spectrophotometric Determination of Rosuvastatin Calcium in Pure Form and in Pharmaceutical Formulations. (2010). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Analytical Method Development for Rosuvastatin and Irbesartan through Simultaneous Equation by UV-Spectroscopy. (2020). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 21, 2026, from [Link]
-
Characterization and method development for estimation and validation of Rosuvastatin Calcium by UV – visible spectrophotometr. (2009). Research Trend. Retrieved February 21, 2026, from [Link]
-
Development of the spectrophotometric method for the determination of rosuvastatin in tablets by using bromophenol blue. (2023). ScienceRise: Pharmaceutical Science. Retrieved February 21, 2026, from [Link]
-
Development and Validation of UV Spectrophotometric Method for The Simultaneous Estimation of Rosuvastatin and Ezetimibe in Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
- A kind of synthetic method of the Rosuvastatin tert-butyl ester. (2019). Google Patents.
-
NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. (2015). AWS. Retrieved February 21, 2026, from [Link]
-
Rosuvastatin scanned in UV range (in Methanol). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Spectrophotometric determination of rosuvastatin in pharmaceutical formulations using quinalizarin. (2017). SciELO. Retrieved February 21, 2026, from [Link]
-
A validated stability indicating uv-spectrophotometric simultaneous estimation of rosuvastatin calcium and fenofibrate in bulk a. (2021). SciSpace. Retrieved February 21, 2026, from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. uspnf.com [uspnf.com]
- 3. researchtrend.net [researchtrend.net]
- 4. scispace.com [scispace.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. scielo.br [scielo.br]
- 7. CN110483412A - A kind of synthetic method of the Rosuvastatin tert-butyl ester - Google Patents [patents.google.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Rosuvastatin Isoamyl Ester
Executive Directive: Zero-Discharge Policy
Immediate Action Required: Under no circumstances should Rosuvastatin Isoamyl Ester, or solutions containing this compound, be disposed of via sink drains or municipal sewer systems.[1]
As a Senior Application Scientist, I must emphasize that while Rosuvastatin Calcium (the marketed salt) is hydrophilic, the Isoamyl Ester derivative is significantly more lipophilic .[1] This structural difference alters its environmental fate, increasing its potential for bioaccumulation in aquatic tissues before hydrolysis occurs. Standard wastewater treatment plants are not designed to degrade complex statin esters effectively.[1]
The only authorized disposal method is High-Temperature Chemical Incineration. [1]
Hazard Characterization & Toxicology
To handle this compound safely, one must understand its biological activity. Rosuvastatin Isoamyl Ester is a potent HMG-CoA reductase inhibitor precursor. In the laboratory, it acts as a bioactive impurity with high potency.
Table 1: Hazard Profile & Classification
Data extrapolated from Rosuvastatin Calcium (Parent) and Alkyl Ester analogues.[1][2]
| Hazard Category | GHS Classification | H-Code | Hazard Statement | Operational Implication |
| Reproductive Toxicity | Category 1B | H360 | May damage fertility or the unborn child.[1][2] | CRITICAL: Double-gloving and fume hood use are mandatory.[1] Pregnant personnel should avoid handling. |
| Carcinogenicity | Category 1A/1B | H350 | May cause cancer.[1][2] | Treat as a "Select Carcinogen" per OSHA laboratory standards. |
| STOT - Repeated | Category 1 | H372 | Causes damage to organs through prolonged exposure.[1][2] | Avoid aerosol generation; use weighing boats with static control.[1] |
| Aquatic Toxicity | Chronic 1 | H410 | Very toxic to aquatic life with long-lasting effects.[1][2] | Zero-discharge to waterways.[1] All rinsate must be collected.[1] |
Scientific Insight: The isoamyl ester moiety increases membrane permeability compared to the calcium salt.[1] Upon accidental skin contact, absorption may be faster than the salt form. Therefore, standard nitrile gloves (0.11 mm) may offer reduced breakthrough times; double-gloving or using High-Risk Nitrile (0.2 mm) is recommended.[1]
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Scope: Expired standards, contaminated weighing boats, gloves, and paper towels.[1]
-
Primary Containment: Place solid waste immediately into a clear, 6-mil polyethylene bag or a dedicated wide-mouth jar.[1]
-
Segregation: Do not mix with oxidizers or strong acids.[1] Statins can degrade into unknown toxic byproducts under acidic stress.[1]
-
Secondary Containment: Seal the primary bag/jar and place it inside a rigid, amber high-density polyethylene (HDPE) container.
-
Reasoning: Amber containers prevent photodegradation, which can alter the chemical profile before destruction, complicating the waste manifest accuracy.
-
-
Labeling: Affix a hazardous waste label with the following specific text:
Protocol B: Liquid Waste (Mother Liquors & Rinsate)[1]
Scope: HPLC effluent, reaction solvents, and cleaning rinsate.[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, Acetonitrile) is compatible with the waste drum.
-
Note: Rosuvastatin Isoamyl Ester is soluble in organic solvents.[1]
-
-
Collection: Pour liquid waste into a dedicated "Organic Waste - Toxic" carboy.
-
Crucial Step: Do not fill beyond 90% capacity to allow for thermal expansion.[1]
-
-
Rinsing: When cleaning glassware, the first three rinses with solvent (e.g., acetone/methanol) must be collected into the waste carboy.[1] Only subsequent water washes may go to the drain, provided a UV-check confirms no fluorescence (statins often fluoresce).
-
PH Control: Maintain neutral pH (6-8) in the waste container if possible to prevent uncontrolled hydrolysis of the ester in the drum, which could release heat or pressure depending on the solvent matrix.
Visualized Decision Matrix
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating and packaging Rosuvastatin Isoamyl Ester waste. Note the strict prohibition of drain disposal.[1][3]
Regulatory & Compliance Framework
RCRA Classification (USA)
While Rosuvastatin Isoamyl Ester is not explicitly "P-listed" or "U-listed" by specific CAS name in 40 CFR 261.33, it must be managed as Hazardous Waste based on the "Generator Knowledge" clause regarding its toxicity and pharmacological potency.[1]
-
Waste Code Assignment:
-
If dissolved in a characteristic ignitable solvent (e.g., Methanol): D001 .[1]
-
If no characteristic solvent is present, label as Non-RCRA Regulated Toxic Waste (state regulations may vary; e.g., California requires specific coding for pharmaceutical waste).[1]
-
Best Practice: Manage under Subpart P (Hazardous Waste Pharmaceuticals) if your facility is a healthcare provider, or as Chemical Waste for research labs.[1]
-
Destruction Method
The only acceptable final disposition is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Requirement: Incineration at >1000°C with secondary combustion chamber residence time >2 seconds.
-
Why: This ensures the complete thermal decomposition of the steroid-like backbone and the ester linkage, preventing release of active metabolites into the environment.[1]
Emergency Spill Response
In the event of a spill outside of a containment hood:
-
Evacuate & PPE: Clear the immediate area. Don full PPE: Tyvek suit, double nitrile gloves, and N95 (or P100) respirator.
-
Containment: Do not dry sweep (generates dust).[1][4]
-
Solids: Cover with wet paper towels (dampened with water) to prevent aerosolization, then scoop into a bag.
-
Liquids: Absorb with vermiculite or chem-pads.[1]
-
-
Decontamination: Clean the surface with a surfactant (soap/water) followed by a 70% Isopropanol wipe.[1] Place all cleanup materials into the Hazardous Waste stream (Protocol A).
References
-
European Chemicals Agency (ECHA). (2023).[1] Substance Information: Rosuvastatin Calcium (Parent Compound Hazards).[1][5] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][6] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]
-
AstraZeneca. (2023).[1] Environmental Risk Assessment Data: Rosuvastatin Calcium. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
